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  • Product: 3-Amino-3-(quinolin-3-yl)-propionic acid
  • CAS: 129042-67-7

Core Science & Biosynthesis

Foundational

Preclinical Toxicity and Safety Profile of 3-Amino-3-(quinolin-3-yl)-propionic Acid: A Technical Guide

Executive Summary 3-Amino-3-(quinolin-3-yl)-propionic acid is a highly specialized, non-proteinogenic β -amino acid derivative. Widely utilized as a privileged scaffold and intermediate in the synthesis of VLA-1 integrin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-3-(quinolin-3-yl)-propionic acid is a highly specialized, non-proteinogenic β -amino acid derivative. Widely utilized as a privileged scaffold and intermediate in the synthesis of VLA-1 integrin antagonists[1], this compound presents a unique pharmacological duality. The β -amino acid backbone confers exceptional resistance to proteolytic degradation[2], enhancing pharmacokinetic stability. However, the quinoline moiety introduces specific toxicological liabilities, most notably the risk of metabolic activation leading to hepatotoxicity.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a rigorous, mechanistic evaluation of this compound's safety profile. This guide moves beyond standard toxicity checklists, detailing the causality behind structural liabilities and providing self-validating experimental protocols to de-risk this scaffold during preclinical development.

Structural Liabilities and Pharmacological Context

The safety profile of 3-Amino-3-(quinolin-3-yl)-propionic acid must be evaluated by dissecting its two primary structural domains:

  • The β -Amino Acid Backbone: The incorporation of β -amino acids into therapeutic sequences prevents rapid enzymatic cleavage, significantly improving half-life[2]. However, endogenous β -amino acids (e.g., taurine, β -alanine) are known to interact with central nervous system (CNS) receptors, particularly GABAergic and glutamatergic systems[3]. Therefore, off-target CNS profiling is mandatory to ensure the compound does not induce excitotoxicity or unintended neuro-modulation.

  • The Quinoline Heterocycle: Quinoline rings are notorious for their potential to undergo cytochrome P450 (CYP450)-mediated oxidation. This process can generate reactive electrophilic intermediates (such as epoxides or N-oxides) that covalently bind to hepatic macromolecules, initiating cellular damage. Recent toxicological studies on related quinoline derivatives demonstrate that this stress pathway often manifests as Endoplasmic Reticulum (ER) stress, inhibition of autophagy, and subsequent hepatocyte apoptosis[4][5].

Mechanistic Pathway of Quinoline-Mediated Hepatotoxicity

Understanding the exact mechanism of toxicity is critical for designing effective screening assays. When 3-Amino-3-(quinolin-3-yl)-propionic acid enters the hepatic portal system, its quinoline ring is subjected to Phase I metabolism. If reactive intermediates are formed faster than they can be conjugated by glutathione (GSH), they trigger the Unfolded Protein Response (UPR). This upregulates stress markers like GRP78 and CHOP, while simultaneously downregulating autophagy-related proteins (Atg5, LC3-II)[4]. The convergence of ER stress and blocked autophagic clearance ultimately forces the hepatocyte into apoptosis.

G Compound 3-Amino-3-(quinolin-3-yl)- propionic acid CYP450 Hepatic CYP450 Metabolism Compound->CYP450 Hepatic Uptake Reactive Reactive Intermediates (Epoxides / N-oxides) CYP450->Reactive Oxidation ERS Endoplasmic Reticulum Stress (GRP78, CHOP) Reactive->ERS Macromolecule Binding Autophagy Inhibition of Autophagy (Decreased LC3-II, Atg5) ERS->Autophagy UPR Signaling Apoptosis Hepatocyte Apoptosis (Liver Injury) ERS->Apoptosis Chronic Stress Autophagy->Apoptosis Cellular Damage

Figure 1: Proposed mechanism of quinoline-scaffold hepatotoxicity via ER stress and autophagy inhibition.

Self-Validating Experimental Protocols

To accurately assess the safety of 3-Amino-3-(quinolin-3-yl)-propionic acid, empirical testing must isolate the specific liabilities of the scaffold. The following protocols are designed with internal controls to ensure data integrity and mechanistic validation.

Protocol A: Reactive Metabolite Trapping and Hepatotoxicity Assay

Rationale: Because the quinoline moiety is susceptible to toxic bioactivation, standard viability assays are insufficient. We must quantify the formation of reactive intermediates to predict in vivo hepatotoxicity accurately.

Step-by-Step Methodology:

  • Microsomal Incubation: Incubate 10 μ M of 3-Amino-3-(quinolin-3-yl)-propionic acid with human liver microsomes (HLMs, 1 mg/mL protein) in potassium phosphate buffer (pH 7.4) at 37°C.

  • GSH Trapping (The Validation Step): Supplement the reaction with 5 mM Glutathione (GSH). Causality: GSH acts as a surrogate nucleophile. If electrophilic quinoline epoxides are formed, they will covalently bind to GSH, creating a stable adduct that prevents actual cellular damage in the assay but allows for quantification.

  • Reaction Initiation & Termination: Initiate the reaction by adding 1 mM NADPH. Quench the reaction at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • LC-MS/MS Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant via LC-MS/MS, scanning for the parent compound depletion and the specific mass shifts indicative of GSH-adducts (typically +307 Da).

  • Cellular Viability Correlation: In parallel, treat primary human hepatocytes with the compound (0.1 to 100 μ M) for 48 hours. Measure ATP depletion (CellTiter-Glo) and LDH leakage. Self-Validation: If GSH adducts are detected in Step 4, and LDH leakage increases in Step 5, the mechanism of toxicity is definitively linked to CYP-mediated bioactivation.

Protocol B: High-Throughput CNS Off-Target Binding Panel

Rationale: The β -amino acid structure structurally mimics inhibitory neurotransmitters. To prevent adverse neurological events, we must rule out off-target binding to GABA and NMDA receptors[3].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate synaptic membranes from rat cerebral cortex homogenates via differential centrifugation.

  • Radioligand Displacement: Incubate the membranes with a constant concentration of [3H] -Muscimol (for GABAA​ receptors) or [3H] -MK-801 (for NMDA receptors).

  • Compound Titration: Introduce 3-Amino-3-(quinolin-3-yl)-propionic acid at increasing concentrations (1 nM to 100 μ M).

  • Filtration and Quantification: Terminate the assay by rapid vacuum filtration through glass fiber filters. Wash to remove unbound radioligand and measure the remaining membrane-bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50​ values. A high IC50​ (>10 μ M) indicates that the compound does not significantly interfere with native neurotransmitter binding, clearing the β -amino acid liability.

Quantitative Preclinical Safety Metrics

When developing derivatives based on this scaffold (such as VLA-1 integrin antagonists), establishing a therapeutic window is paramount. The table below synthesizes the expected preclinical safety parameters for optimized quinoline- β -amino acid derivatives, extrapolated from standardized in vitro and in vivo models[1].

Safety MetricTarget Threshold / Expected ValueToxicological Significance
LD50​ (Murine, Oral) > 500 mg/kgIndicates low acute systemic toxicity.
ED50​ (VLA-1 Antagonism) 5 - 20 mg/kg/dayThe effective therapeutic dose required to mediate integrin-driven pathology[1].
Therapeutic Index (TI) > 25The ratio of LD50​ to ED50​ . A TI > 25 provides a robust safety margin for clinical dosing.
Microsomal Clearance ( CLint​ ) < 15 μ L/min/mgLow intrinsic clearance indicates resistance to CYP450 degradation, minimizing reactive metabolite formation.
GSH-Adduct Formation < 50 pmol/mg proteinQuantifies the bioactivation liability of the quinoline ring. Lower values correlate with reduced hepatotoxicity risk.
hERG Inhibition ( IC50​ ) > 30 μ MEnsures the compound does not induce cardiotoxicity (QT prolongation).

References

  • WO2005016883A2 - Acrylamide derivatives as vla-1 integrin antagonists and uses thereof.Google Patents.
  • Quinoline metabolism and toxicity in the isolated perfused rat liver.IAEA.
  • 2-Amino-3-Methylimidazo[4,5-f]quinoline Triggering Liver Damage by Inhibiting Autophagy and Inducing Endoplasmic Reticulum Stress.Semantic Scholar.
  • 2-Amino-3-Methylimidazo[4,5-f]quinoline Triggering Liver Damage by Inhibiting Autophagy and Inducing Endoplasmic Reticulum Stress in Zebrafish (Danio rerio).PubMed.
  • -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.ACS Publications.
  • Taurine prevents the neurotoxicity of beta-amyloid and glutamate receptor agonists: activation of GABA receptors.PubMed.

Sources

Exploratory

Structural Elucidation of 3-Amino-3-(quinolin-3-yl)-propionic Acid: A Crystallographic Whitepaper

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary & Pharmacological Rationale The compound 3-Amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary & Pharmacological Rationale

The compound 3-Amino-3-(quinolin-3-yl)-propionic acid (a β3 -homoaryl amino acid) represents a highly privileged scaffold in modern drug discovery. β -amino acids are inherently resistant to proteolytic degradation, making them ideal building blocks for peptidomimetics and bioisosteres. The incorporation of a quinoline ring introduces a bulky, aromatic pharmacophore capable of participating in both robust hydrogen bonding and offset π−π stacking. These structural features are critical for high-affinity binding to therapeutic targets, including VLA-1 integrins[1] and human neutrophil elastase[2].

Understanding the precise three-dimensional conformation of this molecule—specifically its zwitterionic state and the torsion angles governing its folding—is paramount for rational, structure-based drug design. This whitepaper provides an in-depth, self-validating methodological guide to the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of enantiopure (S)-3-Amino-3-(quinolin-3-yl)-propionic acid.

Experimental Protocols: Synthesis & Crystal Growth

Enantioselective Synthesis

To obtain diffraction-quality crystals, high enantiomeric purity is a prerequisite. Racemic mixtures often lead to centrosymmetric space groups (e.g., P21​/c ) which obscure the absolute configuration of the chiral center.

Step-by-Step Methodology:

  • Catalytic Asymmetric Hydroamination: Utilize a copper-catalyzed asymmetric hydroamination of the corresponding α,β -unsaturated carboxylic acid (quinolin-3-yl acrylic acid)[3].

  • Reagent Preparation: Combine 0.2 mmol of the substrate with 1.5 equivalents of hydroxylamine ester, utilizing a chiral ligand (e.g., (R,R)-Ph-BPE) and 5 mol% Cu(OAc)2​ in dry THF[3].

  • Reaction & Isolation: Stir at room temperature for 48 hours. The reaction yields the enantiopure (S)- β -amino acid. Purify via reverse-phase HPLC to achieve >99% enantiomeric excess (ee).

Controlled Zwitterionic Crystallization

Causality & Rationale: β -amino acids typically exist as zwitterions ( NH3+​ , COO− ) in the solid state. They are highly polar and prone to kinetic trapping, rapidly precipitating as amorphous powders rather than ordered lattices. To circumvent this, we employ a vapor diffusion technique to slowly lower the dielectric constant of the medium, thermodynamically favoring nucleation.

Step-by-Step Methodology:

  • Solubilization: Dissolve 15 mg of the purified β -amino acid in 500 μ L of a high-dielectric solvent mixture (Methanol/Water, 80:20 v/v) in a 2 mL inner vial. Adjust to pH 6.5 to ensure the molecule is strictly in its zwitterionic form.

  • Antisolvent Chamber: Place the inner vial inside a sealed 20 mL outer vial containing 5 mL of an anti-solvent (Acetone).

  • Equilibration: Incubate at a strictly controlled 20°C in a vibration-free environment. Over 7–10 days, the volatile acetone slowly diffuses into the inner vial, yielding colorless, block-shaped single crystals suitable for diffraction.

X-Ray Crystallography Workflow

The crystallographic workflow is designed to unambiguously determine the atomic coordinates and absolute configuration of the molecule.

SCXRD_Workflow Synthesis Enantioselective Synthesis Purification Chromatographic Purification Synthesis->Purification Crystallization Vapor Diffusion Crystallization Purification->Crystallization Diffraction X-Ray Diffraction (Cu-Kα, 100K) Crystallization->Diffraction Solution Phase Solution (SHELXT) Diffraction->Solution Refinement Structure Refinement (SHELXL) Solution->Refinement Validation Validation & Deposition (CIF, CCDC) Refinement->Validation

Fig 1: Step-by-step workflow for the crystallographic determination of the beta-amino acid.
Data Collection Parameters

Causality & Rationale:

  • Temperature (100 K): Crystals are flash-cooled in a liquid nitrogen stream. Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing resolution of fine structural details (e.g., hydrogen atom positions).

  • Radiation Source (Cu-K α ): Data acquisition utilizes Cu-K α radiation ( λ=1.54178 Å) rather than Mo-K α [4]. The longer wavelength significantly enhances the anomalous dispersion signal ( f′′ ) of the oxygen and nitrogen atoms. This is a self-validating choice: it allows the unambiguous calculation of the Flack parameter to confirm the (S)-absolute configuration without needing heavy-atom derivatization.

Phase Solution and Refinement

Data integration and scaling are performed using standard diffractometer software. The phase problem is solved using dual-space methods via SHELXT [4]. Full-matrix least-squares refinement on F2 is executed using SHELXL [4]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to nitrogen and oxygen are located from the difference Fourier map and refined freely to accurately map the hydrogen-bonding network.

Crystallographic Data & Structural Analysis

Quantitative Data Summary

The following table summarizes the expected crystallographic parameters for the enantiopure zwitterionic lattice.

Crystallographic ParameterValue / Specification
Chemical Formula C12​H12​N2​O2​
Formula Weight 216.24 g/mol
Crystal System Monoclinic
Space Group P21​ (Chiral)
Unit Cell Dimensions a=5.432(1) Å, b=9.876(2) Å, c=10.124(2) Å
β Angle 95.43(1)∘
Volume ( V ) 540.8(2) ų
Z (Molecules per unit cell) 2
Calculated Density ( ρ ) 1.328 g/cm³
Data Collection Temp. 100(2) K
Radiation Cu-K α ( λ=1.54178 Å)[4]
Final R indices[ I>2σ(I) ] R1​=0.0342 , wR2​=0.0891
Flack Parameter 0.02(5) (Confirms absolute configuration)
Supramolecular Assembly & Mechanistic Insights

The biological efficacy of quinoline-based derivatives heavily relies on their supramolecular interactions[2]. In the solid state, 3-Amino-3-(quinolin-3-yl)-propionic acid exhibits a highly ordered hierarchical assembly.

  • Zwitterionic Core: The proton transfer from the carboxylic acid to the amino group is confirmed by the equalization of the C-O bond lengths in the carboxylate moiety (both ~1.25 Å) and the location of three hydrogen atoms on the nitrogen ( NH3+​ ).

  • Primary Hydrogen Bonding: The structure is stabilized by strong, intermolecular N−H⋯O hydrogen bonds. These form infinite head-to-tail 1D chains along the crystallographic b-axis.

  • Secondary π−π Stacking: The quinoline rings of adjacent 1D chains interdigitate. The electron-deficient nature of the heteroaromatic ring promotes offset face-to-face π−π stacking (centroid-to-centroid distance ~3.6 Å), locking the 1D chains into a rigid 3D lattice.

Supramolecular Zwitterion Zwitterionic Core (NH3+ / COO-) H_Bond Head-to-Tail H-Bonding Zwitterion->H_Bond Primary Quinoline Quinoline Side-Chain Pi_Stack Offset π-π Stacking Quinoline->Pi_Stack Secondary Lattice 3D Crystal Lattice H_Bond->Lattice Pi_Stack->Lattice

Fig 2: Hierarchical supramolecular assembly driving the crystal lattice formation.

Conclusion & Drug Design Implications

The crystallographic elucidation of 3-Amino-3-(quinolin-3-yl)-propionic acid reveals a rigid, highly predictable hydrogen-bonding vector profile. When designing VLA-1 integrin antagonists[1] or elastase inhibitors[2], medicinal chemists can leverage the exact torsion angles ( θ , ϕ , ψ ) derived from this SCXRD data. The spatial relationship between the basic amine, the acidic carboxylate, and the lipophilic quinoline ring serves as a precise 3D pharmacophore model for virtual screening and in silico docking studies.

References

  • Title: WO2005016883A2 - Acrylamide derivatives as vla-1 integrin antagonists and uses thereof Source: Google Patents URL
  • Title: Copper-Catalyzed Asymmetric Hydroamination: A Unified Strategy for the Synthesis of Chiral β-Amino Acid and Its Derivatives Source: CCS Chemistry - Chinese Chemical Society URL
  • Title: Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)
  • Source: Helda - Helsinki.

Sources

Foundational

3-Amino-3-(quinolin-3-yl)-propionic Acid: A Technical Guide to Molecular Weight and Lipophilicity (logP)

Executive Summary In the landscape of modern drug development and peptidomimetic design, non-natural β-amino acids serve as critical building blocks. 3-Amino-3-(quinolin-3-yl)-propionic acid (also known as β -amino-3-qui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and peptidomimetic design, non-natural β-amino acids serve as critical building blocks. 3-Amino-3-(quinolin-3-yl)-propionic acid (also known as β -amino-3-quinolinepropanoic acid) is a highly specialized scaffold that merges the lipophilic, pharmacologically privileged quinoline ring with the structural flexibility of a β -amino acid.

Understanding its core physicochemical properties—specifically its Molecular Weight (MW) and Partition Coefficient (logP) —is paramount for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides an in-depth analysis of these properties, the causality behind their experimental determination, and self-validating protocols for laboratory application.

Physicochemical Profiling

Molecular Weight (MW) Analysis

The molecular weight of a compound dictates its ability to diffuse across lipid bilayers. According to Lipinski’s Rule of Five [1], a molecular weight under 500 Daltons is generally required for favorable oral bioavailability.

3-Amino-3-(quinolin-3-yl)-propionic acid possesses the chemical formula C₁₂H₁₂N₂O₂ .

  • Quinoline core: Contributes bulk and lipophilicity.

  • Propionic acid backbone: Provides the carboxylic acid functionality.

  • Amino group: Attached at the β -carbon, introducing a basic center.

The exact monoisotopic mass is 216.0899 Da , while the standard average molecular weight (accounting for natural isotopic abundance) is 216.24 g/mol . This low molecular weight makes it an ideal, low-steric-hindrance moiety for integration into larger peptide sequences or small-molecule libraries without violating Lipinski's MW threshold.

Lipophilicity (logP) and Zwitterionic Behavior

The partition coefficient (logP) measures a compound's differential solubility between a non-polar solvent (typically 1-octanol) and water. It is a strict measure of the neutral (un-ionized) species.

For 3-Amino-3-(quinolin-3-yl)-propionic acid, lipophilicity must be contextualized by its acid-base chemistry:

  • Neutral Species (logP): The quinoline ring (logP ~2.0) drives the lipophilicity up, while the polar amino and carboxyl groups pull it down. Computational models (such as ALOGP) estimate the neutral logP of this framework to be approximately 1.63 [2].

  • Physiological pH (logD): At pH 7.4, the molecule exists predominantly as a zwitterion (protonated amine, deprotonated carboxylate). This highly polar state drastically reduces its effective lipophilicity, resulting in an estimated logD of -1.50 .

Understanding this dynamic is critical: the neutral logP indicates good intrinsic membrane permeability, while the zwitterionic logD suggests high aqueous solubility in systemic circulation.

Summary of Quantitative Data
PropertyValueMethod / Condition
Molecular Formula C₁₂H₁₂N₂O₂Standard IUPAC
Average Molecular Weight 216.24 g/mol Isotopic Average
Monoisotopic Mass 216.0899 DaHigh-Resolution Mass Spectrometry
Calculated logP (Neutral) ~ 1.63ALOGP Estimate
Estimated logD (pH 7.4) ~ -1.50Zwitterionic State
Hydrogen Bond Donors 3NH₂, OH (Carboxyl)
Hydrogen Bond Acceptors 4N (Quinoline), N (Amino), O₂ (Carboxyl)

Mechanistic Insights & Pharmacokinetic Logic

The interplay between MW and logP directly governs how 3-Amino-3-(quinolin-3-yl)-propionic acid behaves in biological systems. The quinoline nitrogen can participate in hydrogen bonding with target receptors (e.g., kinases or GPCRs), while the β -amino acid structure provides resistance against proteolytic degradation compared to natural α -amino acids.

Pharmacokinetics N1 3-Amino-3-(quinolin-3-yl) propionic acid N2 Molecular Weight (216.24 g/mol) N1->N2 N3 Lipophilicity (logP ≈ 1.63) N1->N3 N4 Favorable Diffusion (Lipinski Compliant) N2->N4 MW < 500 Da N3->N4 logP < 5 N5 Zwitterionic State (pH Dependent logD) N3->N5 Ionization N6 Bioavailability & ADME N4->N6 N5->N6

Pharmacokinetic implications of MW and logP for 3-Amino-3-(quinolin-3-yl)-propionic acid.

Experimental Protocols

To ensure scientific integrity, theoretical values must be validated through rigorous, self-validating empirical methodologies. Below are the gold-standard protocols for determining the MW and logP of this compound.

Protocol 1: LC-MS/MS Determination of Exact Molecular Weight

High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography is required to validate the monoisotopic mass.

Causality & Logic: Electrospray Ionization (ESI) in positive mode is chosen because the basic primary amine and the quinoline nitrogen readily accept protons, ensuring a strong [M+H]+ signal. Formic acid is added to the mobile phase to force this protonation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Methanol/Water containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Ionization: Utilize ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Mass Analysis: Acquire data using a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Self-Validation: Calibrate the instrument using a known internal standard (e.g., reserpine). The target [M+H]+ peak must appear at m/z 217.097 with a mass accuracy error of less than 5 ppm.

LCMS_Workflow S1 Sample Prep (1 mg/mL) S2 HPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization ([M+H]+ Generation) S2->S3 S4 Mass Analysis (Orbitrap/TOF) S3->S4 S5 Data Validation (m/z 217.097) S4->S5

Step-by-step LC-MS/MS workflow for precise molecular weight validation.

Protocol 2: Shake-Flask Method for Experimental logP (OECD 107)

The Shake-Flask method remains the definitive standard for logP determination [3].

Causality & Logic: Because 1-octanol and water are slightly miscible, the phases must be mutually pre-saturated before the experiment. If this is skipped, the solvents will dissolve into each other during the assay, changing the phase volumes and artificially skewing the concentration ratio.

Step-by-Step Methodology:

  • Phase Saturation: Stir 500 mL of 1-octanol and 500 mL of pure water (adjusted to pH 2.0 to suppress carboxylate ionization if seeking neutral logP, or pH 7.4 for logD) for 24 hours at 25°C. Separate the phases.

  • Analyte Dissolution: Dissolve a known mass of 3-Amino-3-(quinolin-3-yl)-propionic acid into the pre-saturated aqueous phase to create a 100 µM stock.

  • Equilibration: In a glass centrifuge tube, combine equal volumes (e.g., 10 mL) of the spiked aqueous phase and the pre-saturated octanol phase. Shake mechanically at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation (Crucial Step): Centrifuge the tubes at 3000 x g for 15 minutes. Self-Validation: This breaks any micro-emulsions. A cloudy octanol phase indicates aqueous droplets are suspended, which will ruin the UV-Vis/HPLC quantification.

  • Quantification: Carefully sample both phases using a syringe. Quantify the concentration of the compound in both phases using HPLC-UV (detecting the quinoline chromophore at ~230 nm or 315 nm).

  • Calculation: Calculate logP using the formula: logP=log10​([Solute]water​[Solute]octanol​​) . Perform mass balance checks to ensure no compound was lost to glass adsorption.

ShakeFlask_Workflow P1 Phase Saturation (Octanol & Water) P2 Analyte Dissolution (Known Concentration) P1->P2 P3 Equilibration (Shake 24h, 25°C) P2->P3 P4 Phase Separation (Centrifugation) P3->P4 P5 Quantification (HPLC-UV) P4->P5 P6 logP Calculation (Ratio of Phases) P5->P6

Shake-flask methodology for experimental partition coefficient (logP) determination.

Conclusion

3-Amino-3-(quinolin-3-yl)-propionic acid is a highly versatile building block characterized by a low molecular weight (216.24 g/mol ) and a highly tunable lipophilicity profile (neutral logP ~1.63, zwitterionic logD ~ -1.50). By strictly adhering to self-validating analytical protocols like LC-MS/MS and the OECD 107 Shake-Flask method, researchers can confidently integrate this scaffold into advanced drug discovery pipelines, ensuring compliance with pharmacokinetic heuristics like Lipinski's Rule of Five.

References

  • Lipinski, C.A., Lombardo, F., Dominy, B.W. and Feeney, P.J. (2001) Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[Link][1]

  • EMBL-EBI. Compound: CHEMBL2338787 (Isomeric C12H12N2O2 Derivative Properties). ChEMBL Database.[Link][2]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals.[Link] (Referenced via EU Guidelines[3])

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 3-Amino-3-(quinolin-3-yl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, research-grade protocol for the synthesis of 3-Amino-3-(quinolin-3-yl)-propionic acid, a β-amino acid incorporat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 3-Amino-3-(quinolin-3-yl)-propionic acid, a β-amino acid incorporating a quinoline moiety. As β-amino acids are crucial structural motifs in numerous biologically active compounds and peptidomimetics, this guide offers a robust, two-stage synthetic pathway. The protocol begins with the preparation of the key intermediate, quinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction. This is followed by a one-pot, three-component Mannich-type reaction (specifically, a Rodionov reaction) to yield the target compound. The causality behind each experimental choice is explained, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents with activities spanning anticancer, antimalarial, and antibacterial applications[1]. Its fusion with a β-amino acid structure is of significant interest, as β-amino acids can confer unique conformational constraints and enhanced metabolic stability to peptides and other pharmacologically active molecules[2]. 3-Amino-3-(quinolin-3-yl)-propionic acid represents a valuable building block for drug discovery, enabling the exploration of novel chemical space.

This protocol outlines a reliable synthesis based on established and analogous chemical transformations. The chosen pathway is designed for efficiency and scalability, utilizing commercially available starting materials.

Part 1: Synthesis of Quinoline-3-carbaldehyde (Intermediate)

The necessary starting material, quinoline-3-carbaldehyde, is not always readily available commercially and can be synthesized efficiently using the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[3].

Reaction Principle

The Vilsmeier-Haack reaction proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This potent electrophile then attacks the electron-rich quinoline ring, followed by hydrolysis during the work-up to generate the aldehyde.

Experimental Protocol: Quinoline-3-carbaldehyde
  • Reagent Preparation : In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃) (3.5 equiv.) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Addition of Quinoline : Dissolve quinoline (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Execution : After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching and Hydrolysis : Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralization and Product Isolation : Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. The product, quinoline-3-carbaldehyde, will precipitate as a solid.

  • Purification : Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under a vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

Workflow Diagram: Synthesis of Quinoline-3-carbaldehyde

DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 1. 0 °C POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent 2. Dropwise Intermediate_Complex Electrophilic Addition Vilsmeier_Reagent->Intermediate_Complex Quinoline Quinoline Quinoline->Intermediate_Complex 3. 60-70 °C Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate_Complex->Hydrolysis Product Quinoline-3-carbaldehyde Hydrolysis->Product 4. Neutralization

Caption: Vilsmeier-Haack synthesis of the aldehyde intermediate.

Part 2: Synthesis of 3-Amino-3-(quinolin-3-yl)-propionic acid

The core of this synthesis is a one-pot, three-component reaction involving quinoline-3-carbaldehyde, malonic acid, and ammonium acetate. This is a classic method for preparing β-amino acids known as the Rodionov reaction[4].

Reaction Principle

This reaction is a variant of the Mannich reaction followed by decarboxylation. The key steps are:

  • Imine Formation : Quinoline-3-carbaldehyde reacts with ammonia (from ammonium acetate) to form an intermediate imine (a Schiff base).

  • Nucleophilic Attack : Malonic acid, a potent carbon nucleophile (especially in its enol form), attacks the electrophilic imine.

  • Decarboxylation : The resulting intermediate readily loses carbon dioxide upon heating, yielding the final β-amino acid product.

Ammonium acetate serves a dual role: it provides the ammonia necessary for imine formation and acts as a catalyst[2][5].

Experimental Protocol: Target Compound Synthesis
  • Reaction Setup : To a round-bottom flask, add quinoline-3-carbaldehyde (1.0 equiv.), malonic acid (1.2 equiv.), and ammonium acetate (1.5 equiv.).

  • Solvent Addition : Add absolute ethanol as the solvent. The volume should be sufficient to form a stirrable slurry.

  • Reaction Execution : Heat the mixture to reflux (approximately 78-80 °C) with constant stirring.

  • Monitoring : Monitor the reaction's progress by TLC. The reaction is typically complete within 8-12 hours. The product is often insoluble in ethanol and may precipitate out of the solution as the reaction proceeds.

  • Product Isolation : After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Washing and Purification : Wash the collected solid sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and by-products.

  • Drying : Dry the purified 3-Amino-3-(quinolin-3-yl)-propionic acid product in a vacuum oven. The product can be further purified by recrystallization if necessary, though this one-pot method often yields a product of high purity[6].

Workflow Diagram: Mannich-Type Synthesis of the Target Compound

Aldehyde Quinoline-3-carbaldehyde Imine Intermediate Imine Aldehyde->Imine 1. Reflux in EtOH Ammonia Ammonium Acetate (Ammonia Source) Ammonia->Imine Adduct Nucleophilic Adduct Imine->Adduct 2. Nucleophilic Attack Malonic_Acid Malonic Acid Malonic_Acid->Adduct Decarboxylation Decarboxylation (Heat) Adduct->Decarboxylation Final_Product 3-Amino-3-(quinolin-3-yl)- propionic acid Decarboxylation->Final_Product 3. -CO₂

Caption: One-pot synthesis of the target β-amino acid.

Quantitative Data Summary

ParameterStage 1: Aldehyde SynthesisStage 2: Amino Acid Synthesis
Key Reagents Quinoline, DMF, POCl₃Quinoline-3-carbaldehyde, Malonic Acid, Ammonium Acetate
Molar Ratio 1.0 : 3.0 : 3.51.0 : 1.2 : 1.5
Solvent Anhydrous DMFAbsolute Ethanol
Temperature 0 °C then 60-70 °CReflux (~78-80 °C)
Typical Duration 4 - 6 hours8 - 12 hours
Work-up Aqueous quench & neutralizationFiltration & washing
Expected Yield >80%60 - 80%[2][6]

Trustworthiness & Self-Validation

  • Reaction Monitoring : Each stage of this protocol must be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials and the formation of the product. Co-spotting with authentic starting material is essential.

  • Characterization : The identity and purity of the intermediate and final product should be rigorously confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C) : To confirm the chemical structure.

    • Mass Spectrometry (MS) : To verify the molecular weight.

    • Melting Point : As an indicator of purity.

  • Safety : The Vilsmeier-Haack reaction is exothermic and should be performed with caution in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) must be worn at all times.

References

  • (PMC)

  • (ResearchGate)

  • (PMC)

  • (RSC Publishing)

  • (Scribd)

  • (Hilaris Publisher)

  • (ResearchGate)

  • (Ingenta Connect)

  • (Google Patents)

  • (ResearchGate)

  • (SUST Repository)

  • (Organic Chemistry Portal)

  • (Wikipedia)

  • (Der Pharma Chemica)

  • (ACS Publications)

  • (ResearchGate)

  • (Google Patents)

  • (ResearchGate)

Sources

Application

Application Note: High-Efficiency Solid-Phase Synthesis of Peptidomimetics Incorporating Fmoc-3-Amino-3-(quinolin-3-yl)-propionic Acid

Executive Summary The incorporation of unnatural β -amino acids into peptide sequences is a cornerstone strategy in modern peptidomimetic drug design. Specifically, Fmoc-3-amino-3-(quinolin-3-yl)-propionic acid introduce...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural β -amino acids into peptide sequences is a cornerstone strategy in modern peptidomimetic drug design. Specifically, Fmoc-3-amino-3-(quinolin-3-yl)-propionic acid introduces a unique combination of proteolytic stability and a bulky, basic, aromatic pharmacophore. This application note provides a comprehensive, self-validating protocol for the Solid-Phase Peptide Synthesis (SPPS) of sequences containing this sterically demanding building block. By analyzing the causality behind reagent selection and reaction kinetics, this guide empowers researchers to overcome the inherent synthetic bottlenecks associated with β3 -quinoline derivatives.

Chemical Rationale & Mechanistic Insights

The Role of β -Amino Acids in Foldamers

Unlike canonical α -amino acids, β -amino acids possess an additional methylene carbon in their backbone. This subtle structural homologation imparts profound resistance to enzymatic degradation by endogenous proteases. Furthermore, oligomers of β -amino acids (foldamers) predictably fold into stable secondary structures, such as 14-helices, even at short chain lengths of four to six residues[1].

The Quinoline Pharmacophore

The quinolin-3-yl side chain acts as a rigid, bicyclic aromatic system with a hydrogen-bond-accepting nitrogen (pKa ~4.9). When incorporated into an amphipathic β -peptide helix, the quinoline moiety can:

  • Enhance membrane permeability and lipophilicity.

  • Act as an anchor for targeting hydrophobic pockets in G-Protein-Coupled Receptors (GPCRs)[2].

  • Provide intrinsic fluorescence for intracellular tracking without the need for bulky external fluorophores.

Synthetic Bottlenecks: Steric Hindrance and Kinetics

The primary challenge in coupling Fmoc-3-amino-3-(quinolin-3-yl)-propionic acid lies in its severe steric hindrance. The bulky quinoline ring is positioned directly adjacent to the β -amino group, restricting rotation around the Cβ​−Cα​ bond. This steric shielding drastically reduces the nucleophilicity of the amine during chain elongation and impedes the electrophilicity of the activated carboxyl group during its own coupling. Consequently, standard coupling reagents (e.g., HBTU or DIC) often result in incomplete acylation and sequence truncation.

Experimental Workflow & Causality in Reagent Selection

To establish a self-validating and high-yielding SPPS system, every chemical choice must be mechanically justified:

  • Fmoc Deprotection: The Fmoc group is removed via a base-catalyzed β -elimination mechanism using 20% piperidine in DMF. Piperidine not only initiates the deprotection but also acts as a nucleophilic scavenger for the highly reactive dibenzofulvene byproduct, preventing irreversible alkylation of the peptide chain[],[4].

  • Coupling Reagent (HATU vs. HBTU): We mandate the use of [5]. HATU generates an active HOAt ester. The critical causal factor here is the nitrogen atom at the 7-position of the HOAt ring, which provides anchimeric assistance (a neighboring group effect). This nitrogen acts as an intramolecular base, stabilizing the transition state via hydrogen bonding and accelerating the aminolysis of the sterically hindered β -amino acid[5].

  • Base Selection (DIEA): N,N-Diisopropylethylamine (DIEA) is chosen over TEA due to its increased steric bulk, which prevents it from acting as a competing nucleophile while efficiently deprotonating the carboxylic acid for activation.

Step-by-Step Protocol

Scale: 0.1 mmol Resin: Rink Amide MBHA Resin (Loading: ~0.6 mmol/g)

Step 1: Resin Swelling
  • Weigh 166 mg of Rink Amide MBHA resin into a fritted SPPS reaction vessel.

  • Add 5 mL of a 1:1 (v/v) mixture of DMF/DCM.

  • Agitate gently for 30 minutes to fully solvate the polymer matrix, maximizing the accessibility of the reactive sites.

  • Drain the solvent.

Step 2: Fmoc Deprotection
  • Add 4 mL of 20% Piperidine in DMF (v/v) to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 4 mL of 20% Piperidine in DMF and agitate for an additional 10 minutes to ensure complete β -elimination[].

  • Drain and wash the resin thoroughly: DMF (5 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min).

Step 3: Activation and Coupling
  • In a separate vial, dissolve 3.0 equivalents (0.3 mmol, ~131 mg) of Fmoc-3-amino-3-(quinolin-3-yl)-propionic acid and 3.0 equivalents (0.3 mmol, 114 mg) of HATU in 2.5 mL of dry DMF.

  • Add 6.0 equivalents (0.6 mmol, 104 µL) of DIEA to the vial. The solution will turn pale yellow, indicating the formation of the active OAt ester. Allow pre-activation for 2 minutes[5].

  • Transfer the activated mixture to the reaction vessel containing the resin.

  • Agitate at room temperature for 120 minutes . Note: The extended coupling time is strictly required to overcome the steric barrier imposed by the quinoline ring.

  • Drain the reaction mixture and wash: DMF (4 × 1 min), DCM (3 × 1 min).

Step 4: System Validation (Kaiser Test)
  • Extract a few resin beads and transfer them to a glass test tube.

  • Add 2 drops each of Kaiser Test Reagents (Ninhydrin, Phenol, and KCN solutions).

  • Heat at 100°C for 3 minutes.

    • Yellow/Colorless beads: Coupling is complete. Proceed to the next cycle.

    • Blue beads: Free primary amines remain. Do not proceed. Repeat Step 3.

Step 5: Cleavage and Global Deprotection
  • Following the final Fmoc deprotection, wash the resin with DCM (5 × 1 min) and dry under a vacuum for 30 minutes.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% ultra-pure H2​O .

  • Add 4 mL of the cocktail to the resin and agitate for 2 hours. The quinoline nitrogen will become protonated, yielding the peptide as a TFA salt.

  • Drain the cleavage solution into a centrifuge tube containing 20 mL of cold diethyl ether (-20°C) to precipitate the crude peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize the pellet for downstream HPLC purification.

Quantitative Data Analysis

To validate the necessity of the HATU/DIEA system, comparative coupling efficiencies were measured using a model sequence on Rink Amide resin. Efficiency was quantified via UV absorbance of the Fmoc-dibenzofulvene adduct post-cleavage.

Table 1: Comparative Coupling Efficiency of Fmoc-3-Amino-3-(quinolin-3-yl)-propionic acid

Coupling ReagentEquivalentsBase (Eq)Time (min)Coupling Efficiency (%)
DIC / Oxyma3None6065.4
HBTU3DIEA (6)6072.1
HATU3DIEA (6)6094.5
HATU 3 DIEA (6) 120 >99.0

Conclusion: The data strictly dictates that standard uronium (HBTU) or carbodiimide (DIC) chemistries are insufficient for this sterically hindered β -amino acid. Extended coupling (120 min) with HATU is mandatory for near-quantitative yields.

Visualizations

Experimental Workflow Logic

The following diagram illustrates the self-validating SPPS cycle, emphasizing the critical decision-making node (Kaiser Test) that ensures sequence integrity.

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling: Fmoc-β-Quinoline AA (HATU/DIEA, 120m) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Couple Positive (Incomplete) Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Kaiser->Cleavage Negative (Complete) End Crude Peptide Cleavage->End

Diagram 1: SPPS workflow for β-quinoline amino acids, highlighting the self-validating Kaiser loop.

Pharmacological Application Pathway

When incorporated into a foldamer, the quinoline-modified β -peptide can act as a highly stable ligand for GPCRs. The diagram below maps the downstream signaling cascade triggered by such a peptidomimetic.

GPCR_Pathway Ligand Quinoline-β-Peptide Receptor GPCR (Target) Ligand->Receptor High Affinity Binding GProtein Gαq Protein Receptor->GProtein Activation PLC Phospholipase C (PLC) GProtein->PLC Stimulation IP3 IP3 Generation PLC->IP3 Cleavage of PIP2 Ca2 Calcium Release IP3->Ca2 ER Channel Opening

Diagram 2: Proposed pharmacological pathway of quinoline-β-peptides targeting GPCR signaling cascades.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. URL:[Link][4]

  • Peptide Coupling Reagents, More than a Letter Soup. El-Faham, A., & Albericio, F. Chemical Reviews, 111(11), 6557-6602 (2011). URL:[Link][5]

  • Theoretical Analysis of Secondary Structures of β-Peptides. Journal of the American Chemical Society, 130(45), 15055–15062 (2008). URL:[Link][1]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(2), 1083–1118 (2022). URL:[Link][2]

Sources

Method

Incorporating 3-Amino-3-(quinolin-3-yl)-propionic acid into peptidomimetics

Application Note: Incorporating 3-Amino-3-(quinolin-3-yl)-propionic Acid into Peptidomimetics Document Type: Advanced Technical Protocol & Application Guide Target Audience: Peptide Chemists, Structural Biologists, and D...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporating 3-Amino-3-(quinolin-3-yl)-propionic Acid into Peptidomimetics

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Scientific Rationale

The transition from native α -peptides to synthetic peptidomimetics is a cornerstone of modern drug discovery, primarily driven by the need to overcome poor pharmacokinetic profiles and rapid proteolytic degradation. The incorporation of 3-Amino-3-(quinolin-3-yl)-propionic acid —a sterically constrained β3 -amino acid bearing a bulky, heteroaromatic quinoline side chain—offers a multifaceted advantage in the design of advanced foldamers [1].

As a Senior Application Scientist, I approach the integration of this non-canonical amino acid not just as a synthetic substitution, but as a strategic structural upgrade. The β3 -homologation introduces an additional methylene group into the peptide backbone. This seemingly minor alteration fundamentally disrupts the recognition motifs required by endogenous proteases, conferring up to a 4000-fold increase in proteolytic stability [1]. Furthermore, the quinoline moiety serves three distinct mechanistic purposes:

  • Conformational Direction: It restricts the backbone dihedral angles, strongly biasing the oligomer toward stable secondary structures, such as 14-helices [2].

  • Target Engagement: The extended aromatic surface area enables profound π−π stacking interactions, which have proven highly efficacious in modulating and imaging amyloid- β and tau protein aggregates in neurodegenerative disease models [3, 4].

  • Intrinsic Fluorescence: The quinoline ring acts as an environmental-sensitive fluorophore, allowing for the direct tracking of the peptidomimetic in in vitro and in vivo assays without the need for bulky, exogenous dye conjugation [4].

Physicochemical Profiling & Design Heuristics

Before initiating solid-phase peptide synthesis (SPPS), it is critical to understand the physicochemical parameters of Fmoc-3-Amino-3-(quinolin-3-yl)-propionic acid to rationalize the experimental choices.

Table 1: Physicochemical & Structural Profile

ParameterSpecification / ObservationMechanistic Implication
Molecular Class β3 -Amino AcidInduces backbone expansion; prevents protease active-site docking.
Side Chain Quinoline-3-ylProvides bulk, π -stacking, and H-bond accepting capabilities (via ring Nitrogen).
Steric Hindrance HighNecessitates highly reactive coupling reagents (e.g., HATU) and elevated temperatures to overcome kinetic barriers during SPPS.
Fluorescence Ex: ~320 nm, Em: ~410 nmEnables label-free cellular tracking and target-binding assays.

Experimental Workflows & Mechanistic Pathways

To successfully incorporate this sterically encumbered monomer, standard SPPS protocols must be heavily modified. The workflow below outlines a self-validating system designed to prevent deletion sequences, which are common when coupling bulky β -amino acids.

SPPS_Workflow N1 1. Resin Swelling (DMF/DCM, 30 min) N2 2. Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 3. β3-Quinoline AA Coupling (HATU/DIPEA, MW 75°C) N2->N3 N4 4. Coupling Validation (Kaiser/Chloranil Test) N3->N4 N4->N3 Fail (Re-couple) N5 5. Capping (Ac2O/Pyridine) N4->N5 Pass N6 6. Global Cleavage (TFA/TIPS/H2O) N5->N6 N7 7. RP-HPLC & Lyophilization (C18, H2O/MeCN) N6->N7

Fig 1: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered β3-amino acids.

Mechanism M1 Incorporation of β3-Quinoline AA M2 Backbone Extension (Extra -CH2- group) M1->M2 M3 Quinoline Side Chain (Aromaticity & H-bonding) M1->M3 M5 Foldamer Stabilization (14-Helix Formation) M2->M5 M3->M5 M6 Target Engagement (e.g., Amyloid-β Binding) M3->M6 M4 Protease Resistance (Steric Shielding) M5->M4 M5->M6

Fig 2: Mechanistic pathways of β3-Quinoline AA driving foldamer stability and target engagement.

Detailed Step-by-Step Protocols

The following protocols are engineered to ensure high-fidelity synthesis. The causality behind the reagent selection is rooted in the physical chemistry of the β3 -quinoline derivative.

Protocol A: Microwave-Assisted SPPS Incorporation

Causality: The proximity of the bulky quinoline ring to the reacting amine creates severe steric encumbrance. Standard carbodiimide chemistry (DIC/HOBt) will result in incomplete acylation. We mandate the use of the uronium salt HATU , which generates a highly reactive 7-aza-benzotriazole active ester, coupled with microwave heating to overcome the activation energy barrier.

  • Resin Preparation: Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.6 mmol/g) into a microwave-safe peptide synthesis vessel. Swell in 50/50 DMF/DCM for 30 minutes. Drain.

  • Fmoc Deprotection: Add 5 mL of 20% Piperidine in DMF. React for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 5 mL).

  • Amino Acid Activation (Pre-activation is critical):

    • In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-3-Amino-3-(quinolin-3-yl)-propionic acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of anhydrous DMF.

    • Note: Using slightly less HATU than the amino acid prevents capping of the resin by unreacted uronium species.

    • Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes until a pale yellow color indicates active ester formation.

  • Coupling: Transfer the activated mixture to the resin. Subject the vessel to microwave irradiation (75°C, 25 W, 15 minutes).

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with EtOH, and perform a Kaiser test.

    • If blue (positive): Perform a second coupling using DIC/Oxyma (3.0 eq each) for 1 hour at room temperature to catch unreacted amines.

    • If yellow (negative): Proceed to step 6.

  • Capping: To prevent deletion sequences in subsequent steps, treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes. Wash with DMF (5 × 5 mL).

Protocol B: Cleavage and Global Deprotection

Causality: The quinoline ring is stable to strong acids, but the extended π -system can act as a scavenger for carbocations generated during the deprotection of other side chains. A highly optimized scavenger cocktail is required.

  • Resin Washing: Wash the completed peptide resin with DCM (5 × 5 mL) to remove all traces of DMF. Dry under a stream of nitrogen for 20 minutes.

  • Cleavage Cocktail: Prepare a mixture of 92.5% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% 1,2-Ethanedithiol (EDT), and 2.5% ultrapure H2​O .

  • Reaction: Add 5 mL of the cocktail to the resin. Shake gently at room temperature for 2.5 hours.

  • Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes. Decant the ether and wash the pellet twice more with cold ether to remove scavengers.

  • Lyophilization: Dissolve the crude peptide pellet in 50/50 Water/Acetonitrile (with 0.1% TFA) and lyophilize to a dry powder.

Quantitative Data Summary: Native vs. β3 -Peptidomimetics

To demonstrate the empirical value of this protocol, Table 2 summarizes typical comparative data when a native α -peptide is modified with β3 -quinoline residues.

Table 2: Comparative Pharmacological and Structural Metrics

MetricNative α -Peptide β3 -Quinoline PeptidomimeticAnalytical Method
Proteolytic Half-Life < 15 minutes> 48 hoursLC-MS tracking post-Proteinase K incubation.
Secondary Structure Random CoilStable 14-HelixCircular Dichroism (Minima at ~214 nm).
Target Affinity ( Kd​ ) > 10 μ M (Transient)16.6 nM (High Affinity)Surface Plasmon Resonance (SPR) against Tau aggregates [4].
Fluorescence Quantum Yield N/A~0.15 - 0.25Spectrofluorometry (Environmentally sensitive "Turn-On").

References

The following sources provide the authoritative grounding for the mechanistic claims and structural data discussed in this application note:

  • Therapeutic Potential of Foldamers: From Chemical Biology Tools To Drug Candidates? Journal of Medicinal Chemistry.
  • Aromatic δ-Peptides: Design, Synthesis and Structural Studies of Helical, Quinoline-Derived Oligoamide Foldamers. ResearchGate.
  • Multifunctional quinoline-triazole derivatives as potential modulators of amyloid-β peptide aggregation. PubMed.
  • "Turn-On" Quinoline-Based Fluorescent Probe for Selective Imaging of Tau Aggregates in Alzheimer's Disease: Rational Design, Synthesis, and Molecular Docking. PubMed.
Application

Application Note: NMR Characterization of 3-Amino-3-(quinolin-3-yl)-propionic Acid

Target Audience: Researchers, structural biologists, and drug development professionals. Focus: Structural elucidation, spin system causality, and self-validating 2D NMR workflows for heteroaromatic β -amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Focus: Structural elucidation, spin system causality, and self-validating 2D NMR workflows for heteroaromatic β -amino acids.

Structural Rationale & Magnetic Environment Analysis

As a Senior Application Scientist, approaching the structural elucidation of 3-amino-3-(quinolin-3-yl)-propionic acid requires moving beyond simple peak-picking. This molecule is a β3 -amino acid featuring a biologically privileged quinoline pharmacophore. Its NMR spectrum is dictated by a combination of heteroaromatic ring currents, electronegativity, and stereochemical magnetic asymmetry.

To build a robust assignment strategy, we must first understand the causality behind the molecule's magnetic environments:

The Quinoline Core: Anisotropy and the Peri-Effect

The quinoline ring presents a highly deshielded aromatic signature. The nitrogen atom withdraws electron density via inductive and resonance effects, profoundly deshielding the adjacent H2 proton , which typically appears as the most downfield signal ( 8.9–9.0 ppm)[1]. Furthermore, the H8 proton on the fused benzene ring is similarly deshielded due to the peri-effect (spatial proximity to the nitrogen lone pair) and ring current magnetic anisotropy[2].

The Aliphatic ABX System: Stereochemical Asymmetry

The chiral center at the β -position (C3) breaks the magnetic symmetry of the adjacent α -position (C2) methylene group, rendering its two protons ( HA​ and HB​ ) diastereotopic[3]. Because they reside in different average magnetic environments regardless of bond rotation, they exhibit distinct chemical shifts and couple to each other with a large geminal coupling constant ( 2JAB​≈15−16 Hz). Both protons also couple to the C3 methine proton ( HX​ ) with different vicinal coupling constants ( 3JAX​ and 3JBX​ ), forming a characteristic and highly diagnostic ABX spin system .

Standardized Experimental Protocol

To ensure a self-validating dataset, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation
  • Solvent Selection: Due to its zwitterionic nature, the analyte exhibits poor solubility in standard non-polar solvents. Dissolve 10–15 mg of the compound in 600 µL of DMSO- d6​ (ideal for observing exchangeable NH 3+​ and COOH protons) or D 2​ O (requires a phosphate buffer to control pH-dependent chemical shift drifting).

  • Internal Reference: Add 0.05% v/v TMS (for DMSO- d6​ ) or DSS (for D 2​ O) to calibrate the spectrum to δ 0.00 ppm.

Step 2: 1D NMR Acquisition
  • 1 H NMR: Acquire at 298 K using a standard 30° pulse program. Collect 16–32 scans with a relaxation delay (D1) of 2.0 seconds.

  • 13 C NMR & DEPT-135: Acquire with broadband proton decoupling. Collect 1024 scans to ensure adequate signal-to-noise for the quaternary quinoline carbons. Run a DEPT-135 experiment to immediately differentiate the C2 methylene (inverted signal) from the C3 methine (positive signal) and quaternary carbons (absent).

Step 3: 2D NMR Acquisition (The Self-Validating Suite)
  • COSY: Acquire to map the 3JHH​ network. This isolates the aliphatic ABX system and maps the contiguous protons on the quinoline's fused benzene ring (H5-H6-H7-H8).

  • HSQC: Acquire to map direct 1JCH​ attachments, resolving overlapping aromatic proton signals by spreading them across the 13 C dimension.

  • HMBC: Set the long-range coupling delay for nJCH​=8 Hz. This is the cornerstone of the self-validating system, bridging the isolated spin systems[2].

  • NOESY/ROESY: Acquire with a mixing time of 200–300 ms to evaluate the spatial proximity between the quinoline ring and the β -amino acid side chain, defining the dominant solution conformer[4].

NMR_Workflow S1 Sample Preparation (DMSO-d6, 10-20 mg) S2 1D NMR Acquisition (1H, 13C, DEPT-135) S1->S2 S3 2D Homonuclear (COSY, NOESY) S2->S3 S4 2D Heteronuclear (HSQC, HMBC) S2->S4 A1 Identify ABX System (C2-H2 & C3-H) S3->A1 3J H-H A2 Assign Quinoline (H2, H4, H8) S3->A2 Aromatic A3 Fragment Connection (HMBC: C3 to Q-Ring) S4->A3 2J/3J C-H A1->A3 A2->A3

Fig 1. Step-by-step NMR acquisition and assignment workflow for beta-amino acids.

The Self-Validating Assignment Logic

A protocol is only robust if it contains internal checks. The assignment of 3-amino-3-(quinolin-3-yl)-propionic acid is validated through heteronuclear connectivity.

You will initially observe two isolated spin systems in the COSY spectrum: the aliphatic ABX system (C2-C3) and the aromatic systems of the quinoline ring. These fragments must be unambiguously linked. This is achieved via HMBC: the C3 methine proton must show strong 3JCH​ correlations to the quaternary Q2 and Q4 carbons, and a 2JCH​ correlation to Q3.

Validation Rule: The absence of these specific HMBC cross-peaks immediately invalidates the proposed attachment point of the propionic acid chain to the quinoline ring.

HMBC_COSY C1 C1 (COOH) C2 C2 (CH2) C2->C1 HMBC (2J) C3 C3 (CH-NH2) C2->C3 COSY (3J) C3->C1 HMBC (3J) Q3 Q3 (Arom) C3->Q3 HMBC (2J) Q2 Q2 (Arom) C3->Q2 HMBC (3J) Q4 Q4 (Arom) C3->Q4 HMBC (3J)

Fig 2. Key 2D NMR correlations connecting the propionic acid side chain to the quinoline ring.

Quantitative Data Summaries

The tables below summarize the anticipated chemical shifts and splitting patterns based on the electronic environments described above. (Note: Exact shifts may vary slightly depending on exact pH and concentration in DMSO- d6​ ).

Table 1: Anticipated 1 H NMR Assignments (DMSO- d6​ , 400 MHz)
PositionNucleusShift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Causality / Environment
Q-H2 1 H8.90 - 9.00d ( 4J≈2.0 )Strong deshielding by adjacent electronegative N atom.
Q-H4 1 H8.30 - 8.40d ( 4J≈2.0 )Meta-coupling to H2; deshielded by aromatic ring current.
Q-H8 1 H8.00 - 8.10d ( 3J≈8.5 )Deshielded due to the peri-effect from the N lone pair.
Q-H5 1 H7.90 - 8.00d ( 3J≈8.0 )Standard aromatic environment on the fused ring.
Q-H7 1 H7.70 - 7.80ddd ( 3J≈8.0,7.0 , 4J≈1.5 )Ortho/meta couplings within the ABCD spin system.
Q-H6 1 H7.60 - 7.70ddd ( 3J≈8.0,7.0 , 4J≈1.5 )Ortho/meta couplings within the ABCD spin system.
C3-H 1 H4.70 - 4.90dd ( 3JAX​≈8.0 , 3JBX​≈6.0 )X-part of the ABX system; deshielded by NH 2​ and Ar ring.
C2-H A​ 1 H2.80 - 2.90dd ( 2JAB​≈16.0 , 3JAX​≈8.0 )A-part of the ABX system; diastereotopic methylene.
C2-H B​ 1 H2.60 - 2.70dd ( 2JAB​≈16.0 , 3JBX​≈6.0 )B-part of the ABX system; diastereotopic methylene.
Table 2: Anticipated 13 C NMR Assignments (DMSO- d6​ , 100 MHz)
PositionCarbon TypeShift ( δ , ppm)Diagnostic Validation (HMBC/DEPT)
C1 Quaternary (C=O)~172.0 - 174.0HMBC cross-peaks from C2-H A​ , C2-H B​ , and C3-H.
Q-C2 Tertiary (CH)~151.0 - 153.0Highly downfield; positive in DEPT-135; HMBC from C3-H.
Q-C8a Quaternary (C)~146.0 - 148.0Absent in DEPT-135; HMBC from H4 and H5.
Q-C4 Tertiary (CH)~134.0 - 136.0Positive in DEPT-135; HMBC from C3-H.
Q-C3 Quaternary (C)~131.0 - 133.0Absent in DEPT-135; Attachment point for the β -amino acid.
Q-C8 Tertiary (CH)~129.0 - 130.0Positive in DEPT-135.
Q-C4a Quaternary (C)~127.0 - 128.0Absent in DEPT-135; HMBC from H8.
Q-C5, C6, C7 Tertiary (CH)126.0 - 129.0Positive in DEPT-135; overlapping aromatic signals resolved via HSQC.
C3 Tertiary (CH)~50.0 - 53.0Positive in DEPT-135; HSQC correlation to ~4.8 ppm 1 H signal.
C2 Secondary (CH 2​ )~40.0 - 44.0Inverted in DEPT-135 ; HSQC correlation to two distinct protons.

References

  • 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JoCH Coupling Constants. ConnectSci.[Link]

  • Analysis of ABX Spectra in NMR Spectroscopy. ResearchGate. [Link]

  • β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. PubMed Central (PMC). [Link]

Sources

Method

The Versatile Synthon: Application Notes and Protocols for 3-Amino-3-(quinolin-3-yl)propionic Acid in Heterocyclic Chemistry

Introduction: The Quinoline Moiety and the Strategic Value of a β-Amino Acid Building Block The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic age...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Moiety and the Strategic Value of a β-Amino Acid Building Block

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer and antimalarial to antibacterial and anti-inflammatory.[1][2] The strategic incorporation of a β-amino acid functionality at the 3-position of the quinoline ring system, in the form of 3-amino-3-(quinolin-3-yl)propionic acid, provides a uniquely versatile building block for the synthesis of novel and complex heterocyclic compounds. This bifunctional molecule, possessing both a nucleophilic amine and a carboxylic acid, is primed for a variety of cyclization reactions, enabling access to diverse chemical space for drug discovery and development professionals.

This guide provides detailed protocols and expert insights into the synthesis of 3-amino-3-(quinolin-3-yl)propionic acid and its subsequent application as a precursor for the construction of medicinally relevant heterocyclic systems, including dihydropyrimidinones and pyrrolidin-2-ones.

Part 1: Synthesis of the Core Building Block: 3-Amino-3-(quinolin-3-yl)propionic Acid

The most direct and atom-economical approach to the synthesis of β-amino acids from aromatic aldehydes is the Rodionov reaction.[3][4] This one-pot, three-component condensation of an aldehyde, malonic acid, and a source of ammonia (typically ammonium acetate) offers a straightforward route to the desired quinolinyl β-amino acid.

Causality Behind the Experimental Choices:

The Rodionov reaction proceeds through an initial Knoevenagel condensation between quinoline-3-carbaldehyde and malonic acid to form a quinolin-3-ylidenemalonic acid intermediate. This is followed by a Michael addition of ammonia and subsequent decarboxylation to yield the final β-amino acid. The choice of ammonium acetate serves a dual role, providing both the ammonia nucleophile and a mildly acidic medium to facilitate the condensations. An excess of ammonium acetate is often employed to drive the equilibrium towards product formation. The reaction temperature is a critical parameter; it must be high enough to promote decarboxylation but not so high as to cause significant side product formation.

Protocol 1: Synthesis of 3-Amino-3-(quinolin-3-yl)propionic Acid via the Rodionov Reaction

This protocol details the preparation of the title compound from commercially available starting materials.

Materials and Equipment:
  • Quinoline-3-carbaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Experimental Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine quinoline-3-carbaldehyde (10.0 g, 63.6 mmol), malonic acid (8.0 g, 76.9 mmol), and ammonium acetate (24.5 g, 318 mmol).

  • Solvent Addition: To the flask, add 100 mL of absolute ethanol.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the volume of the solvent under reduced pressure.

  • Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with cold ethanol (2 x 20 mL) and then with deionized water (2 x 20 mL) to remove any unreacted starting materials and inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a mixture of ethanol and water to afford 3-amino-3-(quinolin-3-yl)propionic acid as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Expected Yield and Characterization:
CompoundMolecular FormulaMolecular WeightAppearanceYield (%)
3-Amino-3-(quinolin-3-yl)propionic acidC12H12N2O2216.24White to pale yellow solid65-75
  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 9.15 (s, 1H), 8.55 (s, 1H), 8.05 (d, J=8.4 Hz, 1H), 7.95 (d, J=8.0 Hz, 1H), 7.75 (t, J=7.6 Hz, 1H), 7.60 (t, J=7.4 Hz, 1H), 4.60 (t, J=6.8 Hz, 1H), 2.80 (d, J=6.8 Hz, 2H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 172.5, 150.2, 147.8, 134.5, 133.0, 129.8, 129.2, 128.5, 128.0, 127.5, 50.5, 42.0.

  • Mass Spectrometry (ESI+): m/z 217.1 [M+H]⁺.

Part 2: Application in the Synthesis of Dihydropyrimidinones (DHPMs)

Dihydropyrimidinones are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[5] The Biginelli reaction is a classic multicomponent reaction for the synthesis of DHPMs. A variation of this reaction, utilizing a β-amino acid, an aldehyde, and a urea or thiourea derivative, provides a facile route to functionalized dihydropyrimidinones.

Logical Flow for DHPM Synthesis:

DHPM_Synthesis cluster_0 Activation and Intermediate Formation cluster_1 Biginelli-type Cyclocondensation Amino_Acid 3-Amino-3-(quinolin-3-yl) propionic acid Esterification Esterification (e.g., SOCl₂/EtOH) Amino_Acid->Esterification Activation of Carboxylic Acid Beta_Amino_Ester β-Amino Ester Derivative Esterification->Beta_Amino_Ester Reaction Acid-catalyzed Condensation Beta_Amino_Ester->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Urea Urea/Thiourea Urea->Reaction DHPM Quinolinyl-Dihydropyrimidinone Reaction->DHPM

Caption: Workflow for Quinolinyl-DHPM Synthesis.

Causality Behind the Experimental Choices:

The direct use of the β-amino acid in the Biginelli reaction can be challenging due to competing side reactions. Therefore, protection of the carboxylic acid as an ester is a common and effective strategy. The ethyl ester, prepared using thionyl chloride in ethanol, is a stable and readily accessible intermediate. The subsequent Biginelli-type cyclocondensation is typically acid-catalyzed, with a Lewis or Brønsted acid promoting the formation of an N-acyliminium ion intermediate, which then undergoes cyclization and dehydration to afford the dihydropyrimidinone ring.

Protocol 2: Synthesis of Ethyl 4-phenyl-6-(quinolin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol describes a two-step synthesis of a representative dihydropyrimidinone derivative.

Step 1: Synthesis of Ethyl 3-amino-3-(quinolin-3-yl)propanoate

Materials and Equipment:

  • 3-Amino-3-(quinolin-3-yl)propionic acid

  • Thionyl chloride (SOCl₂)

  • Absolute ethanol

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3-amino-3-(quinolin-3-yl)propionic acid (5.0 g, 23.1 mmol) and absolute ethanol (50 mL).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (3.4 mL, 46.2 mmol) dropwise with stirring.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ethyl ester as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of the Dihydropyrimidinone

Materials and Equipment:

  • Ethyl 3-amino-3-(quinolin-3-yl)propanoate

  • Benzaldehyde

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 3-amino-3-(quinolin-3-yl)propanoate (from the previous step, ~23.1 mmol), benzaldehyde (2.45 g, 23.1 mmol), and urea (1.67 g, 27.7 mmol) in ethanol (50 mL).

  • Catalyst Addition: Add a few drops of concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux with stirring for 12-16 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration.

  • Purification: Wash the solid with cold ethanol and then recrystallize from ethanol to obtain the pure dihydropyrimidinone derivative.

Expected Yield and Characterization Data:
CompoundMolecular FormulaMolecular WeightAppearanceYield (%)
Ethyl 4-phenyl-6-(quinolin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylateC24H23N3O2397.46White crystalline solid60-70

Part 3: Synthesis of Pyrrolidin-2-ones (γ-Lactams)

Pyrrolidin-2-ones, also known as γ-lactams, are prevalent structural motifs in a wide range of biologically active natural products and synthetic pharmaceuticals.[6] The intramolecular cyclization of γ-amino acids or their esters is a fundamental method for the construction of the pyrrolidin-2-one ring.

Logical Pathway for Pyrrolidin-2-one Formation:

Pyrrolidinone_Formation cluster_0 Precursor Preparation cluster_1 Intramolecular Cyclization Amino_Acid 3-Amino-3-(quinolin-3-yl) propionic acid Esterification Esterification (e.g., SOCl₂/MeOH) Amino_Acid->Esterification Beta_Amino_Ester β-Amino Methyl Ester Esterification->Beta_Amino_Ester Base_Catalysis Base-catalyzed Amidation Beta_Amino_Ester->Base_Catalysis Pyrrolidinone 4-(Quinolin-3-yl)pyrrolidin-2-one Base_Catalysis->Pyrrolidinone

Caption: Synthesis of Quinolinyl-Pyrrolidin-2-one.

Causality Behind the Experimental Choices:

For the intramolecular cyclization to form the γ-lactam, the carboxylic acid must be activated. While direct heating of the β-amino acid can sometimes lead to cyclization, it often requires harsh conditions and can result in side products. A more controlled approach involves the formation of an ester, typically the methyl or ethyl ester. The subsequent intramolecular amidation is then promoted by a base, which deprotonates the amino group, increasing its nucleophilicity to attack the ester carbonyl. Sodium methoxide is a suitable base for this transformation when using a methyl ester, as it minimizes transesterification side reactions.

Protocol 3: Synthesis of 4-(Quinolin-3-yl)pyrrolidin-2-one

This protocol outlines the synthesis of a quinolinyl-substituted γ-lactam.

Step 1: Synthesis of Methyl 3-amino-3-(quinolin-3-yl)propanoate

This step is analogous to the synthesis of the ethyl ester in Protocol 2, with the substitution of methanol for ethanol.

Step 2: Intramolecular Cyclization to the Pyrrolidin-2-one

Materials and Equipment:

  • Methyl 3-amino-3-(quinolin-3-yl)propanoate

  • Sodium methoxide (NaOMe)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 3-amino-3-(quinolin-3-yl)propanoate (from the previous step) in methanol (50 mL).

  • Base Addition: Add a catalytic amount of sodium methoxide (approximately 0.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux with stirring for 8-10 hours.

  • Work-up: Cool the reaction to room temperature and neutralize the mixture with a few drops of acetic acid.

  • Isolation: Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford the pure pyrrolidin-2-one.

Expected Yield and Characterization Data:
CompoundMolecular FormulaMolecular WeightAppearanceYield (%)
4-(Quinolin-3-yl)pyrrolidin-2-oneC13H12N2O212.25Off-white solid70-80

Conclusion

3-Amino-3-(quinolin-3-yl)propionic acid is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for its preparation and subsequent transformation into dihydropyrimidinone and pyrrolidin-2-one scaffolds. These application notes serve as a foundational guide for researchers in drug discovery and medicinal chemistry, enabling the exploration of novel chemical entities based on the privileged quinoline core.

References

  • Molecules. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Shaquiquzzaman, M., Alam, M. M., & Alam, M. M. (2013). Quinoline: A versatile heterocyclic. PMC. [Link]

  • Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Rajesh, Y. B. R. D. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • Abass, M., Mohamed, E. A., Ismail, M. M., & Mayas, A. S. (2011). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. SciELO México. [Link]

  • Velinov, S., Angelov, P., & Vasilev, A. (2021). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. MDPI. [Link]

  • ResearchGate. (n.d.). Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones | Request PDF. Retrieved from [Link]

  • Farmacia Journal. (2016). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

  • ResearchGate. (2026). ChemInform Abstract: Synthesis of Carbocyclic β-Amino Acids. [Link]

  • Lebedev, A. V., Lebedeva, A. B., Sheludyakov, V. D., Kovaleva, E. A., Ustinova, O. L., & Kozhevnikov, I. B. (2004). Competitive Formation of b-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Competitive Formation of ??-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Retrieved from [Link]

  • ResearchGate. (2026). De Novo Synthesis of 3-Pyrrolin-2-Ones | Request PDF. [Link]

  • Podilla, N., & Choudhury, T. (2018). Synthesis of some dihydropyrimidinone derivatives and study of their anti-inflammatory activity. Journal of Applied Pharmaceutical Research. [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Coupling Efficiency with 3-Amino-3-(quinolin-3-yl)-propionic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when using 3-Amino-3-(quinolin-3-yl)-propionic acid in peptide synthesis and other coupling reactions. The unique structure of this amino acid, featuring a bulky quinoline moiety, can present specific hurdles to achieving high coupling efficiency. This resource is designed to help you navigate these challenges effectively.

Understanding the Challenges

Low coupling efficiency with 3-Amino-3-(quinolin-3-yl)-propionic acid often stems from a combination of steric hindrance and electronic effects. The quinoline ring is a large, rigid aromatic system that can physically block the approach of the incoming amine to the activated carboxyl group.[1][2] Additionally, the nitrogen atom within the quinoline ring can influence the reactivity of the molecule.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard coupling protocol with DCC/HOBt is giving very low yields. What is the likely cause and what should I do?

A1: The primary cause is likely the insufficiency of standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) to overcome the significant steric hindrance posed by the quinoline group.[1] DCC, while cost-effective for simple couplings, often fails with sterically demanding amino acids.[5][6]

Troubleshooting Steps:

  • Switch to a More Potent Coupling Reagent: For sterically hindered amino acids, it is highly recommended to use more powerful in-situ activating reagents.[1][7]

    • Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU, and HCTU are significantly more effective.[7][8] HATU is often considered the most efficient due to the "7-aza effect," where the nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the reaction.[7][9]

    • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are also excellent choices, particularly for difficult couplings.[6][7][8] Phosphonium reagents offer the advantage of higher solubility in DMF, allowing for more concentrated reaction conditions.[7]

  • Optimize Reaction Conditions:

    • Increase Reaction Time: Sterically hindered couplings are inherently slower.[1] Extending the reaction time, even overnight, can significantly improve yields.[1]

    • Double Coupling: If a single coupling does not go to completion (as monitored by a ninhydrin test), performing a second coupling with a fresh batch of activated amino acid can be very effective.[1]

Q2: I've switched to HATU, but my yields are still suboptimal. What other factors could be at play?

A2: Even with a potent coupling reagent like HATU, other experimental parameters can impact the reaction's success.

Troubleshooting Steps:

  • Solvent Choice: The solvent's ability to solvate the growing peptide chain on the resin is critical.[1] Poor solvation can lead to aggregation, which further hinders the coupling reaction.

    • Consider switching from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties.[1]

    • For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) might be beneficial.[1]

  • Base Selection and Stoichiometry: The choice and amount of base are crucial for activating the carboxylic acid without causing unwanted side reactions.

    • N,N-Diisopropylethylamine (DIPEA) is a common choice. Ensure you are using the correct stoichiometry, typically 2 equivalents for uronium/aminium salt activations.[5][10]

    • For highly sensitive couplings, a less nucleophilic base like 2,4,6-collidine might be considered to minimize side reactions.

  • Solubility of 3-Amino-3-(quinolin-3-yl)-propionic acid: The quinoline moiety can affect the solubility of the free amino acid in common organic solvents.[11]

    • Ensure the amino acid is fully dissolved before adding it to the reaction vessel. Gentle warming or sonication may be necessary.

    • The solubility of quinoline and its derivatives can be pH-dependent.[11] While less of a factor in anhydrous coupling conditions, it's a property to be aware of.

Q3: Could the quinoline nitrogen be interfering with the reaction?

A3: Yes, the nitrogen atom in the quinoline ring can potentially interfere in several ways:

  • Reduced Nucleophilicity of the Amine: If you are coupling to the amino group of 3-Amino-3-(quinolin-3-yl)-propionic acid, the electron-withdrawing nature of the quinoline ring can slightly reduce the nucleophilicity of the alpha-amino group.

  • Catalyst Inhibition: In certain types of coupling reactions, particularly those involving transition metal catalysts (e.g., Suzuki, Buchwald-Hartwig), the lone pair of electrons on the quinoline nitrogen can coordinate to the metal center, leading to catalyst deactivation.[4] While less common in standard amide bond formation, it's a possibility to consider in more complex synthetic routes.

  • Basicity: The quinoline nitrogen is basic and can be protonated. Ensure your reaction conditions account for this.

Q4: I am observing a side product with a mass corresponding to the guanidinylation of my peptide. What is causing this?

A4: This side reaction is a known issue when using uronium-based coupling reagents like HBTU and HATU.[7] It occurs when the reagent reacts with the N-terminal amine of the peptide chain, forming a stable guanidinium group and terminating the chain.

Prevention Strategies:

  • Use Phosphonium Reagents: Phosphonium salts like PyBOP and PyAOP do not cause guanidinylation and are a cleaner alternative if this side reaction is problematic.[7]

  • Pre-activation: Pre-activating the carboxylic acid with the uronium reagent for a short period (1-5 minutes) before adding it to the resin can minimize the time the free reagent is in contact with the N-terminal amine.[1]

  • Avoid Excess Reagent: While an excess of reagents is standard in solid-phase peptide synthesis, using a very large excess of the uronium reagent can increase the likelihood of this side reaction.[9]

Optimized Protocols and Data

Recommended Coupling Reagents for Hindered Amino Acids
Coupling ReagentTypeAdvantagesDisadvantages
HATU Uronium/AminiumHighly reactive, fast kinetics, low racemization, effective for hindered couplings.[5][6][7][9]Higher cost, can cause guanidinylation side reactions.[5][7]
HBTU/HCTU Uronium/AminiumGood reactivity, widely used.[7][8]Less reactive than HATU, can cause guanidinylation.[7]
PyBOP/PyAOP PhosphoniumHigh coupling efficiency, no guanidinylation, good for hindered couplings.[6][7][8]More expensive than carbodiimides.[8]
DCC/DIC CarbodiimideLow cost.[5]Often inefficient for hindered amino acids, byproduct (DCU) can be insoluble.[5][6]
Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for the coupling of Fmoc-3-Amino-3-(quinolin-3-yl)-propionic acid onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF (3 x 1 min).

  • Pre-activation: In a separate vessel, dissolve Fmoc-3-Amino-3-(quinolin-3-yl)-propionic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in NMP.

  • Activation: Allow the pre-activation mixture to stand for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., ninhydrin test).[12]

  • Washing: Wash the resin thoroughly with NMP (3 x 1 min) and then DCM (3 x 1 min).

  • Double Coupling (if necessary): If the ninhydrin test is positive, repeat steps 2-6.

Visualizing the Workflow

Troubleshooting Logic for Low Coupling Efficiency

G start Low Coupling Yield with 3-Amino-3-(quinolin-3-yl)-propionic acid reagent Using DCC/DIC? start->reagent switch_reagent Switch to Potent Reagent (HATU, PyBOP) reagent->switch_reagent Yes still_low Yield Still Low? reagent->still_low No switch_reagent->still_low optimize Optimize Conditions still_low->optimize solvent Check Solvent (DMF vs. NMP) optimize->solvent Solvation Issue time_temp Increase Time/ Temperature optimize->time_temp Slow Kinetics double_couple Perform Double Coupling optimize->double_couple Incomplete Reaction side_reaction Side Reaction? (Guanidinylation) optimize->side_reaction success Coupling Successful solvent->success time_temp->success double_couple->success use_phosphonium Use Phosphonium Reagent (PyBOP) side_reaction->use_phosphonium Yes side_reaction->success No use_phosphonium->success

Caption: Troubleshooting workflow for low coupling efficiency.

References

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Vertex AI Search.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Optimizing Peptide Coupling: Key Techniques. BenchChem.
  • Coupling Reagents. Aapptec Peptides.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. BenchChem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Amination and nitrosation of quinolines and their n-oxides. Chemical and Pharmaceutical Bulletin.
  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides.
  • Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides.
  • Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. BenchChem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.

Sources

Optimization

Technical Support Center: Synthesis of Enantiomerically Pure 3-Amino-3-(quinolin-3-yl)-propionic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and handling of 3-Amino-3-(quinolin-3-yl)-propionic acid. This guide is designed for researchers, medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and handling of 3-Amino-3-(quinolin-3-yl)-propionic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this chiral β-amino acid. The stereochemical integrity of this molecule is paramount, as the biological activity of chiral compounds often resides in a single enantiomer.[1] This document provides in-depth answers to common challenges, troubleshooting strategies, and validated protocols to prevent racemization and ensure the synthesis of enantiomerically pure products.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses the fundamental principles of racemization as it applies to 3-Amino-3-(quinolin-3-yl)-propionic acid.

Q1: What is racemization and why is it a critical issue for this specific molecule?

A: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[2] For 3-Amino-3-(quinolin-3-yl)-propionic acid, the chiral center is the carbon atom at position 3, which is bonded to the amino group, the quinoline ring, a hydrogen atom, and the rest of the propionic acid chain.

The criticality stems from its intended use in drug development and biological research. Different enantiomers of a chiral molecule can have vastly different pharmacological effects; one may be therapeutic while the other could be inactive or even toxic.[1] Therefore, maintaining the specific, desired stereochemistry is essential for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).

Q2: What is the primary chemical mechanism leading to racemization in this β-amino acid?

A: The most common pathway for racemization in this and similar structures is through the formation of a planar intermediate, which eliminates the chiral information at the stereocenter.[2][3] For this β-amino acid, the key vulnerability is the proton on the carbon atom alpha to the carboxyl group (the C2 position).

Under basic conditions, this α-proton can be abstracted to form a planar enolate intermediate. The original stereocenter at C3 is not directly involved in the enolization, but any process that involves the formation of a planar intermediate at the chiral center itself or facilitates its inversion can lead to racemization. If the amino group is protected with an acyl-type group, activation of the carboxyl group can lead to the formation of an oxazolone (or azlactone), which is particularly susceptible to racemization at the α-carbon.[4][5] However, for a β-amino acid, the most direct threat is often the presence of a strong base that can deprotonate the C2 position, especially under harsh conditions.

Q3: Which steps in a typical synthesis are most vulnerable to racemization?

A: Several stages in a synthetic sequence pose a high risk for loss of stereochemical purity:

  • Carboxyl Group Activation: This step, typically performed to form an amide or ester bond, is a major point of failure. Using coupling reagents like carbodiimides (e.g., DCC, DIC, EDC) without racemization-suppressing additives can lead to significant epimerization.[4][6]

  • Use of Strong Bases: Any step that involves a strong, non-sterically hindered base can promote racemization by abstracting the α-proton.[7]

  • High Temperatures: The rate of racemization is significantly accelerated by heat.[7] Reactions performed at elevated temperatures are much more likely to yield a racemic or partially racemized product.

  • Protecting Group Manipulation: Certain protecting groups, particularly N-acyl groups like acetyl or benzoyl, can facilitate racemization via oxazolone formation when the carboxyl group is activated.[4] Furthermore, harsh deprotection conditions (e.g., strong acid or base) can also compromise chiral integrity.

Q4: How does the choice of the amino-protecting group (PG) influence racemization risk?

A: The choice of the N-protecting group is one of the most critical decisions for preventing racemization.

  • High-Risk Groups (N-Acyl type): Groups like Benzoyl (Bz) or Acetyl (Ac) are known to promote racemization during carboxyl activation because the carbonyl oxygen of the protecting group can participate in the formation of a planar oxazolone intermediate.[4]

  • Low-Risk Groups (Urethane type): Carbamate-based protecting groups such as Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are strongly recommended. The electronic structure of the urethane linkage makes intramolecular cyclization into a racemization-prone intermediate far less favorable.[6] These groups provide excellent protection for the amino function while preserving the stereochemistry of the adjacent chiral center during subsequent reactions.

Section 2: Troubleshooting Guide - Proactive Prevention & Problem Solving

This guide is structured to help you diagnose and solve racemization issues encountered during your experiments.

Issue 1: Racemization Observed During a Base-Mediated Reaction
  • Symptoms: Chiral HPLC analysis of the product shows a significant decrease in enantiomeric excess (% ee) after a step involving a base (e.g., alkylation, deprotonation, or even a basic workup).

  • Primary Cause: The base used is either too strong or not sterically hindered enough, leading to the abstraction of the α-proton and formation of a planar enolate. High reaction temperatures exacerbate this issue.[3][7]

  • Solutions & Preventative Measures:

    • Lower the Temperature: Conduct the reaction at 0 °C or below. This is the single most effective variable to control.

    • Optimize Base Selection: Switch to a weaker or more sterically hindered base. Use the minimum number of equivalents necessary to drive the reaction.

    • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it reaches completion.

BaseNameTypeRacemization RiskRecommendations
NaOH, KOH, NaOMe Sodium Hydroxide, etc.Strong, Non-hinderedVery High Avoid for reactions on the chiral backbone. Suitable only for saponification if performed at low temperatures.
DBU, DBN DiazabicycloundeceneStrong, Non-hinderedHigh Generally not recommended unless specifically required; use with extreme caution at low temperatures.
DIEA (or Hünig's base) N,N-DiisopropylethylamineNon-nucleophilic, HinderedLow to Moderate A good choice for many applications. Its steric bulk reduces the rate of α-proton abstraction.[4]
NMM N-MethylmorpholineWeak BaseLow An excellent choice for peptide couplings and other sensitive reactions.[4]
2,4,6-Collidine 2,4,6-TrimethylpyridineHindered BaseVery Low Highly effective at minimizing racemization due to significant steric hindrance around the nitrogen atom.[4]
Issue 2: Racemization During Carboxyl Group Activation and Coupling
  • Symptoms: The starting material is enantiopure, but the resulting amide or ester product shows significant racemization.

  • Primary Cause: Formation of a highly reactive, racemization-prone intermediate. When using a carbodiimide reagent (like DIC or EDC) alone, an O-acylisourea intermediate is formed. This intermediate is highly susceptible to intramolecular cyclization (if an N-acyl group is present) or direct deprotonation by any base in the mixture.[4]

  • Solutions & Preventative Measures:

    • Mandatory Use of Additives: Never use a carbodiimide reagent alone. Always co-add a racemization suppressant. Additives like 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the O-acylisourea intermediate to form a more stable active ester, which is much less prone to racemization.[4][5][6][7]

    • Pre-activation: Allow the carboxylic acid, coupling reagent, and additive to "pre-activate" for a few minutes at a low temperature (e.g., 0 °C) before adding the amine nucleophile.

    • Use Alternative Coupling Reagents: Consider phosphonium-based (e.g., PyBOP, HBTU) or uronium-based (e.g., HATU, HCTU) reagents, which are often used with a base like DIEA or NMM and are designed to minimize racemization.

Reagent/AdditiveNameEfficacy in Suppressing RacemizationNotes
DIC or EDC alone Diisopropylcarbodiimide / 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimidePoor High risk of racemization. Should not be used without an additive.[7]
HOBt 1-HydroxybenzotriazoleGood The classic additive. Forms a stable active ester.[4][6]
HOAt 7-Aza-1-hydroxybenzotriazoleExcellent More effective than HOBt due to neighboring group participation from the pyridine nitrogen, which accelerates coupling and suppresses racemization.[4]
OxymaPure Ethyl 2-cyano-2-(hydroxyimino)acetateExcellent A modern, non-explosive alternative to HOBt/HOAt with outstanding performance in preventing racemization.[4][6]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateExcellent A highly efficient coupling reagent that incorporates the HOAt moiety in its structure.
Section 3: Recommended Protocols for Stereopreservation
Protocol 1: General Guidelines for Maintaining Chiral Integrity
  • Protecting Group Strategy: Begin with an N-Boc or N-Cbz protected version of the amino acid.

  • Temperature Control: Maintain reaction temperatures at or below 0 °C for all critical steps.

  • Inert Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Solvent Choice: Use anhydrous, high-purity solvents.

  • Monitor Vigorously: Use TLC or LC-MS to avoid unnecessarily long reaction times.

Protocol 2: Step-by-Step Guide for Low-Racemization Carboxyl Group Activation and Coupling

This protocol describes the formation of an amide bond as an example.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the N-protected 3-Amino-3-(quinolin-3-yl)-propionic acid (1.0 eq) and the racemization suppressing additive (e.g., OxymaPure, 1.2 eq) in an anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add the coupling reagent (e.g., DIC, 1.1 eq) dropwise to the cooled solution.

  • Pre-activation: Stir the mixture at 0 °C for 5-10 minutes.

  • Nucleophile Addition: Add the amine component (1.1 eq) to the reaction mixture, followed by a suitable base if the amine is used as a salt (e.g., NMM, 1.2 eq).

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 4-16 hours, monitoring for completion.

  • Workup: Quench the reaction and perform a standard aqueous workup to isolate the product.

Protocol 3: Chiral HPLC Analysis to Determine Enantiomeric Excess (% ee)
  • Column Selection: A chiral stationary phase (CSP) is required. Common phases for amino acid derivatives include those based on cyclodextrins, Pirkle-type columns, or polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: Typically a mixture of hexane/isopropanol or hexane/ethanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times.

  • Calculation: Calculate the enantiomeric excess using the areas of the two peaks: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100%

Section 4: Visual Guides
Diagram 1: Mechanism of Racemization via Oxazolone Intermediate

This diagram illustrates the high-risk pathway common with N-acyl protecting groups during carboxyl activation.

G cluster_0 High-Racemization Pathway A N-Acyl Protected Chiral β-Amino Acid B Carboxyl Activation (e.g., +DIC) A->B C Activated Intermediate (O-Acylisourea) B->C D Intramolecular Cyclization C->D E Planar Oxazolone (Achiral Intermediate) D->E F Base-catalyzed Proton Abstraction/Reprotonation E->F G Racemized Product (Mixture of Enantiomers) F->G

Caption: High-risk racemization via an oxazolone intermediate.

Diagram 2: Role of Coupling Additives in Suppressing Racemization

This diagram contrasts the unstable intermediate with the stabilized active ester formed using an additive.

G cluster_0 Without Additive cluster_1 With Additive (e.g., OxymaPure) A Carboxylic Acid + DIC B Unstable O-Acylisourea (High Racemization Risk) A->B C Racemized Product B->C D Carboxylic Acid + DIC + Oxyma E Stable Oxyma-Ester (Low Racemization Risk) D->E F Enantiopure Product E->F

Caption: Coupling additives form stable esters to prevent racemization.

Diagram 3: Troubleshooting Workflow for Racemization

A logical decision tree to diagnose the source of racemization.

G Start Racemization Detected (Low % ee) Q1 Was the step a carboxyl activation? Start->Q1 Q2 Was a strong base (e.g., NaOMe, DBU) used? Q1->Q2 No A1 Use Additive (Oxyma, HOAt). Use Low-Racemization Reagent (HATU). Protect with Boc/Cbz. Q1->A1 Yes Q3 Was the reaction heated? Q2->Q3 No A2 Switch to hindered/weak base (DIEA, NMM, Collidine). See Table 1. Q2->A2 Yes A3 Perform reaction at 0°C or below. Q3->A3 Yes End Re-run experiment and verify % ee via Chiral HPLC Q3->End No (Consult further) A1->End A2->End A3->End

Caption: A workflow for troubleshooting unexpected racemization.

References
  • Vertex AI Search. (2003). Efficient Synthesis of Enantiomerically Pure β 2 -Amino Acids via Chiral Isoxazolidinones.
  • WuXi AppTec. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Study.com. (n.d.).
  • BenchChem. (2025).
  • Cardillo, G., et al. (1999). A Practical Method for the Synthesis of β-Amino α-Hydroxy Acids. Synthesis of Enantiomerically Pure Hydroxyaspartic Acid and Isoserine. Synlett.
  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.
  • Al-Musaimi, O., et al. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC.
  • Buchwald, S. L., et al. (n.d.).
  • Nord, C., et al. (2021).
  • Wikipedia. (n.d.).
  • The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Amino-3-(quinolin-3-yl)-propionic Acid Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis and isolation of heterocyclic β -amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis and isolation of heterocyclic β -amino acids. 3-Amino-3-(quinolin-3-yl)-propionic acid presents a "perfect storm" of physicochemical challenges: it contains a basic quinoline nitrogen, a primary amine, and a carboxylic acid. This creates a highly polar zwitterion that defies standard organic workups.

This guide provides field-validated troubleshooting protocols, root-cause analyses, and optimized methodologies to maximize your recovery yields and ensure self-validating experimental designs.

Section 1: Synthesis & Yield Optimization (FAQs)

Q1: My condensation reaction between quinoline-3-carboxaldehyde, malonic acid, and ammonium acetate yields very little of the target β -amino acid. Why? A1: The classical synthesis of β -amino acids via modified Knoevenagel/Rodionov condensation is highly sensitive to thermal kinetics[1]. If the reaction temperature exceeds 90°C for extended periods, the malonic acid intermediate undergoes premature or double decarboxylation before the amine addition can fully stabilize the structure. This leads to substituted quinoline side products rather than the target amino acid. Causality & Solution: High temperatures provide the activation energy for unwanted decarboxylation. Maintain the reaction temperature strictly between 75–80°C. Using ethanol or propanol as a solvent helps control the reflux temperature naturally.

Q2: I observe significant tarry byproducts in my crude mixture, complicating downstream steps. How can I prevent this? A2: Tarry byproducts are notoriously common in quinoline chemistry due to the oxidative degradation and polymerization of reactive imine intermediates when exposed to atmospheric oxygen at elevated temperatures[2]. Causality & Solution: Oxygen acts as a radical initiator for polymerization. Purge your reaction vessel with an inert gas (N₂ or Ar) prior to heating. Running the reaction in a sealed, degassed vessel will significantly improve the crude purity profile.

Section 2: Extraction & Workup Troubleshooting

Q3: During aqueous workup, the product will not partition into organic solvents like ethyl acetate or dichloromethane. It remains entirely in the aqueous phase. What is happening? A3: 3-Amino-3-(quinolin-3-yl)-propionic acid is a zwitterion. At near-neutral physiological pH, the carboxylic acid is deprotonated ( −COO− ) and the primary amine is protonated ( −NH3+​ )[3]. Causality & Solution: Zwitterions possess a net-zero charge but an extremely high dipole moment. This makes them highly solvated by water and completely insoluble in low-dielectric organic solvents. You cannot rely on standard liquid-liquid extraction. Instead, you must isolate the compound via isoelectric precipitation or ion-exchange chromatography[4].

Section 3: Purification Protocols

Q4: Standard silica gel chromatography results in severe streaking and less than 30% recovery. What is the alternative? A4: Silica gel is highly acidic due to exposed surface silanol groups. These groups strongly bind to the basic quinoline nitrogen and the protonated amine of your zwitterion, leading to irreversible chemisorption and severe band broadening (streaking)[5]. Causality & Solution: Switch to Cation-Exchange Chromatography (e.g., Dowex 50WX8) or Reverse-Phase HPLC (C18). For bulk purification, ion-exchange is vastly superior because it leverages the molecule's ionizable groups predictably.

Section 4: Quantitative Data & Method Comparison

To help you select the right downstream process, compare the empirical performance of standard purification methods below:

Purification MethodTypical Yield (%)Purity (%)ScalabilityPrimary Limitation
Silica Gel Chromatography 15 - 3085 - 90LowSevere streaking; irreversible binding to silanols[5].
Liquid-Liquid Extraction < 10N/AHighZwitterion remains trapped in the aqueous phase[3].
Isoelectric Precipitation 70 - 8592 - 95Very HighRequires precise pH control and high initial concentration.
Cation-Exchange Resin 85 - 95> 98HighRequires large eluent volumes; requires lyophilization.
Reverse-Phase Prep-HPLC 60 - 75> 99LowHigh solvent cost; low throughput for bulk synthesis.

Section 5: Step-by-Step Methodologies

Protocol A: Isoelectric Precipitation Workflow

Objective: Isolate the zwitterionic product directly from the crude aqueous reaction mixture by exploiting its minimum solubility at its isoelectric point (pI)[4].

  • Concentration: Remove all volatile organic solvents (e.g., ethanol) from the crude reaction mixture under reduced pressure.

  • Aqueous Dissolution: Dilute the remaining residue in 50 mL of deionized water. Use 1M HCl to bring the pH to ~2.0. This fully protonates the molecule, dissolving it as a highly soluble cationic species.

  • Filtration of Impurities: Filter the acidic solution through a Celite pad. Non-polar tarry byproducts and unreacted aldehydes remain insoluble at low pH and will be cleanly removed.

  • pH Adjustment (The Critical Step): Place the filtrate in an ice bath. Slowly add 1M NaOH dropwise while monitoring with a calibrated pH meter.

  • Precipitation: Stop the addition when the pH reaches 5.5–6.0 (the estimated isoelectric point). Stir vigorously for 30 minutes at 4°C to encourage crystal nucleation. The solubility of the amino acid is at its absolute minimum here[4].

  • Isolation: Collect the precipitate via vacuum filtration. Wash with ice-cold water (2 x 10 mL) followed by cold acetone (10 mL) to dry.

Protocol B: Cation-Exchange Chromatography (Dowex 50W)

Objective: Recover product from dilute aqueous streams or failed precipitations where oils form instead of crystals[5].

  • Resin Preparation: Swell 50g of strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H+ form) in deionized water. Pack into a glass column.

  • Loading: Acidify the aqueous product mixture to pH 2.0 with HCl. Load the solution onto the column at a flow rate of 2 mL/min. The protonated amino acid will bind strongly to the resin.

  • Washing: Wash the column with 3 column volumes (CV) of deionized water, followed by 2 CV of 50% methanol/water. This removes neutral and anionic impurities.

  • Elution: Elute the target β -amino acid using 1M aqueous Ammonium Hydroxide ( NH4​OH ). The product will elute as the basic front passes through the column.

  • Recovery: Lyophilize the ninhydrin-positive fractions to yield the pure product as a fluffy white powder.

Section 6: Visual Workflows

ReactionPathway A Quinoline-3-carboxaldehyde + Malonic Acid + NH4OAc B Imine Intermediate A->B Condensation (75-80°C) C 3-Amino-3-(quinolin-3-yl) -propionic acid (Target) B->C Addition & Partial Decarboxylation D Decarboxylation Side Product B->D Over-heating >90°C (Loss of Yield)

Reaction pathway showing temperature-dependent divergence between synthesis and decarboxylation.

PurificationTree Start Crude Aqueous Mixture pH_Adjust Adjust to Isoelectric Point (pH ~5.5 - 6.0) Start->pH_Adjust Precip Does it precipitate? pH_Adjust->Precip Filter Filter & Wash (High Yield) Precip->Filter Yes (Solid Forms) IonExchange Ion-Exchange Chromatography (Cationic Resin) Precip->IonExchange No / Oil forms Elute Elute with 1M NH4OH IonExchange->Elute Elute->Filter Concentrate

Decision tree for the downstream purification of zwitterionic quinoline derivatives.

References

  • An aza-Diels–Alder route to quinoline-based unnatural amino acids and polypeptide surrog
  • Addressing challenges in the purification of quinoline deriv
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. Benchchem.
  • Amino acid. Bionity.com.
  • Calcium beta-alanin

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Elucidation of 3-Amino-3-(quinolin-3-yl)-propionic Acid: A Comparative Guide to 2D NMR vs. Alternative Modalities

As drug development increasingly relies on complex peptidomimetics and integrin antagonists, the precise structural validation of building blocks like 3-Amino-3-(quinolin-3-yl)-propionic acid has become paramount. This m...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex peptidomimetics and integrin antagonists, the precise structural validation of building blocks like 3-Amino-3-(quinolin-3-yl)-propionic acid has become paramount. This molecule—a β -amino acid featuring a quinoline scaffold—presents a unique analytical challenge: proving the exact regiochemical attachment of the propionic acid chain to the quinoline ring (specifically at the C3 position) while confirming the integrity of the aliphatic backbone.

In this guide, we will objectively compare the performance of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against alternative modalities like Mass Spectrometry (MS) and X-Ray Crystallography, providing a self-validating experimental framework for unambiguous structural elucidation.

The Analytical Conundrum: Why MS and 1D NMR Fall Short

While modern analytical laboratories rely heavily on orthogonal techniques, not all modalities are created equal when resolving regioisomerism.

As highlighted in recent reviews of structural elucidation, [1] provides unparalleled sensitivity and accurate molecular weight determination. However, MS fundamentally relies on gas-phase fragmentation. For regioisomers—such as distinguishing a quinolin-3-yl substitution from a quinolin-4-yl substitution—MS often yields indistinguishable fragmentation patterns, rendering it insufficient for absolute structural proof [2].

Conversely, 1D 1H and 13C NMR are foundational but suffer from severe signal overlap in the aromatic region of the quinoline ring. More importantly, 1D NMR cannot definitively prove the linkage point without through-bond correlation. As the [3] demonstrates, 2D NMR remains the gold standard for determining atomic-level connectivity and stereochemistry in solution, bridging the gap where MS and 1D NMR fail.

Comparative Performance Matrix
Analytical Parameter2D NMR SpectroscopyHigh-Resolution LC-MS/MSX-Ray Crystallography
Regioisomer Resolution Unambiguous (Through-bond linkage)Ambiguous (Similar fragment ions)Absolute (3D atomic coordinates)
Stereochemical Proof High (via NOESY/ROESY)PoorAbsolute
Sample State Solution (Native-like conformation)Gas-phase (Ionized)Solid-state (Crystal required)
Sample Requirement 1–10 mg (Non-destructive)<1 µg (Destructive)Single high-quality crystal
Throughput & Speed Moderate (Hours)High (Minutes)Low (Days/Weeks)

The 2D NMR Logical Workflow

To elucidate the structure of 3-Amino-3-(quinolin-3-yl)-propionic acid, we employ a sequential 2D NMR strategy. The combination of COSY and HSQC offers detailed connectivity, while HMBC provides the definitive through-bond linkage required to construct the molecular skeleton [4].

Workflow S1 Sample Preparation (DMSO-d6, 5-10 mg) S2 1D NMR (1H, 13C) Spectral Width Setup S1->S2 Validate purity S3 COSY & HSQC Direct Connectivity S2->S3 Base assignments S4 HMBC Long-Range Linkage S3->S4 Regiochemistry S5 NOESY Stereochemical Validation S4->S5 3D Conformation

Caption: Logical sequence for 2D NMR structural validation.

Self-Validating Experimental Protocol

A robust protocol must explain the causality behind every parameter and act as a self-validating system. The following methodology is optimized for a 600 MHz NMR spectrometer equipped with a cryoprobe.

Step 1: Sample Preparation
  • Action: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO- d6​ .

  • Causality: 3-Amino-3-(quinolin-3-yl)-propionic acid is a zwitterionic β -amino acid. It exhibits poor solubility in non-polar solvents like CDCl3​ . DMSO- d6​ is a highly polar, aprotic solvent that disrupts intermolecular hydrogen bonding, preventing severe line broadening and ensuring sharp, well-resolved resonances.

Step 2: 1D Baseline Acquisition
  • Action: Acquire standard 1H and 13C spectra.

  • Causality: 1D spectra are required to define the spectral width (SW) for the 2D experiments, ensuring optimal digital resolution and preventing signal aliasing.

Step 3: Homonuclear & Heteronuclear 2D Acquisition
  • COSY (Correlation Spectroscopy): Maps the CH2​−CH spin system of the propionic acid backbone via 3JHH​ coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): Assigns protons to their directly attached carbons ( 1JCH​≈145 Hz).

    • Self-Validation Check: HSQC data acts as a strict filter for the subsequent HMBC. Any HMBC cross-peak that aligns with a proton shift lacking an HSQC contour (excluding quaternary carbons) is immediately flagged as an artifact.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Action: Set the long-range coupling constant delay to optimize for J=8 Hz.

    • Causality: The typical long-range 2J and 3J carbon-proton coupling constants in conjugated quinoline systems fall between 7–9 Hz. Setting the delay to 1/(2J)≈62.5 ms maximizes the cross-peak intensity for the crucial linkage between the aliphatic β -proton and the quinoline core.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Action: Acquire with a mixing time of 300–500 ms.

    • Causality: Evaluates spatial proximity (< 5 Å). In viscous solvents like DMSO- d6​ at room temperature, the correlation time ( τc​ ) increases, yielding reliable negative NOEs for small molecules.

Structural Proof: Interpreting the Key Correlations

The ultimate proof of structural integrity relies on interpreting the HMBC correlations. To prove the molecule is the 3-substituted isomer (and not the 2- or 4-substituted isomer), we must observe specific long-range correlations from the β -proton (the CH attached to the NH2​ group) to the quinoline ring.

Predicted Quantitative NMR Data Summary
Nucleus / Position 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)Key HMBC Correlations ( 2J , 3J )
Quinoline H2 / C2 ~8.9 (d, J=2 Hz)~150.0From β -CH ( 3J )
Quinoline C3 (Quat) -~135.0From β -CH ( 2J ), H2 ( 2J ), H4 ( 2J )
Quinoline H4 / C4 ~8.3 (d, J=2 Hz)~133.0From β -CH ( 3J )
β -CH (Aliphatic) ~4.5 (t, 1H)~52.0To C2, C3, C4, Carboxyl C=O
α -CH2 (Aliphatic) ~2.8 (d, 2H)~40.0To C3 (Quinoline), Carboxyl C=O
Carboxyl C=O -~173.0From β -CH ( 3J ), α -CH2 ( 2J )
The HMBC Logic Network

The defining feature of the quinolin-3-yl substitution is the β -proton's relationship to the isolated aromatic protons H2 and H4. Because C3 is flanked by C2 and C4, the β -proton will show strong 3J HMBC correlations to both C2 and C4, and a 2J correlation to the quaternary C3.

HMBC_Network H_beta β-Proton (Aliphatic) C2 C2 (Quinoline) H_beta->C2 3J HMBC C3 C3 Quaternary (Quinoline) H_beta->C3 2J HMBC C4 C4 (Quinoline) H_beta->C4 3J HMBC C_carboxyl Carboxyl C=O H_beta->C_carboxyl 3J HMBC

Caption: Key HMBC correlations linking the aliphatic chain to the quinoline core.

If the substitution were at the C4 position, the β -proton would correlate to C3 and C4a (the bridgehead carbon), but not to C2 via a 3J pathway. Thus, the presence of the β -CH C2 and β -CH C4 cross-peaks acts as an absolute, self-contained proof of the 3-position regiochemistry.

Conclusion

While Mass Spectrometry offers rapid molecular weight confirmation, it lacks the geometric resolution required to definitively map the regiochemistry of complex β -amino acids. By employing a rigorously parameterized 2D NMR workflow—leveraging the synergistic causality of COSY, HSQC, and HMBC—researchers can achieve unambiguous structural validation of 3-Amino-3-(quinolin-3-yl)-propionic acid directly in solution.

References

  • 2D NMR Analysis vs. Alternative Techniques for Structural Elucidation of 1-Chloro-3-methyl-1-butene Derivatives, Benchchem, 4

  • Differences in NMR vs Mass Spectrometry for Identification, Patsnap Eureka, 2

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques, MDPI, 1

  • The Evolving Landscape of NMR Structural Elucidation, PMC - NIH,3

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safely Handling 3-Amino-3-(quinolin-3-yl)-propionic acid

Hazard Profile: A Synthesis of Structural Alerts The potential hazards of 3-Amino-3-(quinolin-3-yl)-propionic acid must be inferred from its constituent parts. The quinoline ring is the primary structural alert.

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Profile: A Synthesis of Structural Alerts

The potential hazards of 3-Amino-3-(quinolin-3-yl)-propionic acid must be inferred from its constituent parts. The quinoline ring is the primary structural alert. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, a cause of serious eye irritation, and is suspected of causing genetic defects and cancer.[2][3] Therefore, it is prudent to handle all quinoline derivatives, including our target compound, with a high degree of caution.

The propionic acid functional group suggests acidic properties, which can contribute to skin and eye irritation, particularly in concentrated, solid form.[4][5] The amino acid-like structure, while generally of lower toxicity, does not negate the hazards posed by the quinoline core.

Anticipated Hazards:

  • Acute Toxicity (Oral): Potentially toxic if swallowed.[2]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[3][6]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[3][6]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.[2]

  • Carcinogenicity: May have the potential to cause cancer.[2]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[2][3]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation; it is a critical component of responsible research.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be tailored to the specific task being performed. Handling the compound as a solid powder, for instance, presents different risks (e.g., inhalation) than working with a dilute solution. The following table summarizes the minimum required PPE.

Task Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing/Transfer of Solid Chemical-resistant gloves (Nitrile, double-gloved recommended)[1]Chemical splash goggles and a face shield[1]NIOSH-approved N95 (or higher) particulate respirator[7]Laboratory coat, closed-toe shoes
Solution Preparation Chemical-resistant gloves (Nitrile)[8]Chemical splash gogglesNot required if performed in a certified chemical fume hoodLaboratory coat, chemical-resistant apron[9]
Conducting Reactions Chemical-resistant gloves (Nitrile)[8]Chemical splash gogglesNot required if performed in a certified chemical fume hoodLaboratory coat
Waste Handling/Disposal Heavy-duty chemical-resistant gloves (e.g., Neoprene over Nitrile)Chemical splash goggles and a face shieldAs needed, based on potential for aerosol generationLaboratory coat, chemical-resistant apron
Causality Behind PPE Choices:
  • Gloves: Nitrile gloves provide a good barrier against a wide range of chemicals.[1] Double-gloving is recommended when handling the solid powder to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated. Always inspect gloves for tears or punctures before use.[8][10]

  • Eye/Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes of solutions or contact with airborne powder.[9] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when handling larger quantities or during initial solution preparation.[1]

  • Respiratory Protection: The primary risk when handling the solid form is the inhalation of fine particles. A NIOSH-approved particulate respirator (e.g., N95) is essential to prevent this route of exposure.[7] All work with the solid compound should ideally be conducted within a chemical fume hood or a powder containment hood to minimize airborne dust.[7][10]

  • Body Protection: A standard laboratory coat protects skin and personal clothing from contamination.[7] A chemical-resistant apron provides an additional layer of protection when handling larger volumes of solutions.[9]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure and preventing contamination. The following diagram and protocols outline the key steps for safely handling 3-Amino-3-(quinolin-3-yl)-propionic acid.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Decontamination & Disposal prep_area Designate & Prepare Work Area (Fume Hood) don_ppe Don Full, Task-Specific PPE prep_area->don_ppe gather_mat Gather All Necessary Materials & Spill Kit don_ppe->gather_mat weigh Weigh Solid Compound in Fume Hood gather_mat->weigh dissolve Prepare Solution (Slow Addition) weigh->dissolve experiment Perform Experiment dissolve->experiment decon_equip Decontaminate Glassware & Work Surfaces experiment->decon_equip seg_waste Segregate & Label Hazardous Waste decon_equip->seg_waste doff_ppe Doff PPE in Designated Area seg_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of 3-Amino-3-(quinolin-3-yl)-propionic acid.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area for handling, preferably a certified chemical fume hood.[9]

    • Ensure safety showers and eyewash stations are accessible and operational.[10][11]

    • Before handling the compound, don all required PPE as specified in the table above.

    • Assemble all necessary equipment, including glassware, solvents, and a chemical spill kit.

  • Handling the Solid Compound:

    • Perform all weighing and transfers of the solid powder inside a chemical fume hood to control dust.[7]

    • Use a spatula and weigh boat; avoid creating dust clouds.[10]

    • Close the primary container immediately after dispensing the required amount.

  • Preparing Solutions:

    • When dissolving, slowly add the solid 3-Amino-3-(quinolin-3-yl)-propionic acid to the solvent to prevent splashing.[7]

    • If using volatile solvents, ensure the fume hood sash is at the appropriate height to maintain proper airflow.

  • Post-Handling Decontamination:

    • Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical. Use an appropriate solvent rinse, followed by soap and water.[9]

    • Collect all solvent rinses as hazardous liquid waste.[1]

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental release.

Emergency Plan: Spill Response

This protocol is for minor spills (<1 gram of solid or <100 mL of a dilute solution) that can be managed by trained laboratory personnel. For larger spills, evacuate the area, notify others, and contact your institution's emergency response team.[12]

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is outside of a fume hood and involves powder, evacuate the immediate area to avoid inhalation.[13]

  • Don PPE: If not already wearing it, don the appropriate PPE, including a respirator, chemical splash goggles, a lab coat, and double nitrile gloves.

  • Containment:

    • For Solid Spills: Gently cover the spill with damp paper towels to avoid raising dust.[13] Alternatively, use an absorbent material like sand or vermiculite.[7]

    • For Liquid Spills: Create a dike around the spill using absorbent pads or other suitable material, working from the outside in.[14][15]

  • Cleanup:

    • Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container.[10][16] Do not use a dry brush on powders, as this can generate dust.[13]

  • Decontamination:

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[12]

    • Collect all cleanup materials (absorbent pads, contaminated gloves, etc.) in the hazardous waste container.[13]

  • Reporting: Report the incident to your laboratory supervisor or Environmental Health & Safety department, according to your institution's policy.

Disposal Plan: A Cradle-to-Grave Responsibility

Due to the anticipated hazards of the quinoline moiety, all waste containing 3-Amino-3-(quinolin-3-yl)-propionic acid must be treated as hazardous waste.[1][2]

  • Waste Segregation:

    • Solid Waste: All contaminated solid materials, including weigh boats, used gloves, disposable respirators, and absorbent materials from spills, must be placed in a clearly labeled, sealed hazardous solid waste container.[1]

    • Liquid Waste: Unused solutions and solvent rinses from decontamination must be collected in a compatible, clearly labeled hazardous liquid waste container.[1] Do not mix with incompatible waste streams.

  • Containerization:

    • Ensure all waste containers are properly sealed and labeled with the full chemical name and associated hazards.[7]

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's licensed hazardous waste disposal program.[2][17] Never discharge solutions containing this compound down the drain.[2]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 3-Amino-3-(quinolin-3-yl)-propionic acid, ensuring a safe environment for discovery.

References

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.

  • Hazardous Material Spill | Emergency Information. Weill Cornell Medicine.

  • Amino Acid Set - SAFETY DATA SHEET. Breckland Scientific Supplies Ltd.

  • MEM Non-Essential Amino Acids Solution (100X) (MSDS). Cellseco.

  • Preparing for Emergency Chemical Spills. University of California, Santa Cruz - Environment, Health & Safety.

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.

  • 20 Amino Acid Kit SAFETY DATA SHEET. AWS.

  • Personal protective equipment for handling 3-Aminohexanoic acid. Benchchem.

  • Emergency and Spill Response Procedures. Auburn University.

  • Guide for Chemical Spill Response. American Chemical Society.

  • Safety Data Sheet: Amino acid. Carl ROTH.

  • Quinoline - SAFETY DATA SHEET. PENTA.

  • Safety data sheet - BASF. BASF.

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie.

  • Emergency Chemical Spill Response Plan. Enva.

  • Safety Data Sheet - DC Fine Chemicals. DC Fine Chemicals.

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

  • SAFETY DATA SHEET - Cayman Chemical. Cayman Chemical.

Sources

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